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  • Product: [(2S)-2-aminopentyl](ethyl)amine
  • CAS: 1841128-46-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of (2S)-2-aminopentylamine for ligand design

The following technical guide details the physicochemical properties, synthesis, and ligand design potential of (2S)-pentane-1,2-diamine (also referred to as (2S)-2-aminopentylamine). Executive Summary (2S)-pentane-1,2-d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and ligand design potential of (2S)-pentane-1,2-diamine (also referred to as (2S)-2-aminopentylamine).

Executive Summary

(2S)-pentane-1,2-diamine (CAS: 63493-28-7 for racemate; specific (S)-isomer analogs derived from L-Norvaline) is a chiral, vicinal diamine. Unlike its achiral homolog ethylenediamine, or the cyclic analog 1,2-diaminocyclohexane (DACH), this molecule offers a unique combination of conformational flexibility and stereochemical rigidity due to the n-propyl backbone substituent.

This guide analyzes its utility as a "privileged scaffold" in coordination chemistry, specifically for designing platinum-based antitumor agents (cisplatin analogs) and asymmetric catalysts. The (S)-configuration at the C2 position dictates the chirality of the resulting metal chelate rings, influencing the stereoselectivity of catalytic processes and DNA-binding kinetics.

Molecular Architecture & Stereochemistry

Structural Definition

The molecule consists of a 5-carbon chain with primary amine groups at positions C1 and C2. The C2 carbon is the chiral center.

  • IUPAC Name: (2S)-pentane-1,2-diamine

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 102.18 g/mol

The "Propyl Effect" in Coordination

In ligand design, the substituent at the chiral center plays a dual role:

  • Inductive Effect (+I): The propyl group donates electron density to the C2-amine, making it slightly more basic (harder donor) than the C1-amine.

  • Steric Locking (The Gauche Effect): Upon binding to a metal (M), the diamine forms a 5-membered chelate ring. To minimize steric strain, the propyl group orients itself into an equatorial position. For the (S)-enantiomer, this predominantly forces the chelate ring into the

    
     (delta)  conformation.
    

Critical Insight: This predetermined ring puckering (


 vs 

) is the mechanism by which chiral information is transferred from the ligand to the metal center, enabling asymmetric catalysis.

Physicochemical Profile

The following data points are synthesized from homologous series analysis (1,2-diaminopropane vs. 1,2-diaminopentane) and standard coordination chemistry principles.

Table 1: Physicochemical Properties for Ligand Optimization
PropertyValue (Approx.)Design Implication
pKa1 (Conjugate Acid) 9.9 - 10.1Primary amine protonation; dictates pH for complexation.
pKa2 (Conjugate Acid) 7.0 - 7.2Lower than pKa1 due to electrostatic repulsion; ensures monocationic state at physiological pH.
LogP (Octanol/Water) -0.5 to 0.1More lipophilic than ethylenediamine (-2.0). Improves passive transport across cell membranes.
Bite Angle (M=Pt/Pd) 83° - 85°Slightly tighter than ideal 90°, creating ring strain that enhances lability of leaving groups in Pt-drugs.
H-Bond Donors 4 (NH hydrogens)Critical for "outer-sphere" recognition of DNA phosphate backbones.
Chelate Ring Size 5-memberedThermodynamically stable (Entropy effect).

Synthetic Pathways & Quality Control

To ensure the (S)-configuration required for stereoselective applications, the synthesis must proceed from the chiral pool, specifically L-Norvaline .

Synthesis Protocol: The Amino-Amide Reduction Route

Objective: Synthesize (S)-1,2-diaminopentane without racemization.

Reagents:

  • Precursor: L-Norvaline (S-2-aminopentanoic acid)

  • Activation: Thionyl Chloride (

    
    ), Methanol
    
  • Amidation: Ammonia (

    
    ) gas or aqueous
    
  • Reduction: Lithium Aluminum Hydride (

    
    ) in THF
    

Step-by-Step Methodology:

  • Esterification: Suspend L-Norvaline in dry methanol. Add

    
     dropwise at 0°C. Reflux for 4 hours to yield L-Norvaline methyl ester hydrochloride.
    
  • Amidation: Treat the ester with saturated methanolic ammonia at room temperature for 24-48 hours. Evaporate solvent to obtain L-Norvalinamide.

    • QC Check: Verify optical rotation

      
      .[1] Racemization is low risk here but possible if temperature spikes.
      
  • Reduction:

    • Prepare a suspension of

      
       (3.0 equiv) in dry THF under 
      
      
      
      .
    • Add solid L-Norvalinamide in portions at 0°C.

    • Reflux for 12–16 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
  • Purification: Distillation under reduced pressure (bp approx. 60-70°C at 10 mmHg) or conversion to dihydrochloride salt for recrystallization.

Visualization of Synthesis Workflow

SynthesisWorkflow Norvaline L-Norvaline (Chiral Pool) Ester Methyl Ester Intermediate Norvaline->Ester SOCl2, MeOH (Activation) Amide L-Norvalinamide Ester->Amide NH3/MeOH (Amidation) Reduction LiAlH4 Reduction (Reflux) Amide->Reduction THF, N2 Product (S)-1,2-Diaminopentane Target Ligand Reduction->Product 1. Reflux 2. Fieser Workup

Caption: Figure 1. Stereoconservative synthesis of (S)-1,2-diaminopentane from L-Norvaline.

Ligand Design: Chelation & Stereocontrol

When (2S)-pentane-1,2-diamine binds to a square-planar metal center (like Pt(II) or Pd(II)), the stereochemical consequences are deterministic.

The Conformational Lock

The five-membered ring is not planar; it puckers.

  • The (S)-configuration at C2 forces the propyl group into the equatorial position to avoid syn-diaxial interactions with the metal's vertical axis.

  • Result: The chelate ring adopts the

    
     (delta)-gauche  conformation.
    
  • Application: In asymmetric hydrogenation, this fixed chiral pocket transfers chirality to the substrate (e.g., prochiral ketones).

Visualization of Chelation Modes

ChelationModes cluster_0 Metal Complexation cluster_1 Metal Metal Center (Pt/Pd) Conformation Delta (δ) Conformation Metal->Conformation Induces N1 N (C1) N1->Metal Coordinate Bond N2 N (C2) (Chiral) N2->Metal Coordinate Bond Propyl Propyl Group (Equatorial) N2->Propyl Steric Steering

Caption: Figure 2. Steric steering by the propyl group forces the metal chelate ring into the specific Delta (


) conformation.

Applications in Drug Development

Platinum-Based Antitumor Agents

This ligand is a structural analog to the carrier ligand in Oxaliplatin (1,2-diaminocyclohexane).

  • Mechanism: The (S)-1,2-diaminopentane platinum(II) complex forms intrastrand cross-links with DNA (specifically GpG adducts).

  • Advantage over Cisplatin: The propyl chain increases lipophilicity (LogP), potentially enhancing cellular uptake and overcoming resistance mechanisms based on reduced accumulation.

  • Advantage over Oxaliplatin: The acyclic nature allows for slightly more rotational freedom, which may alter the recognition profile by DNA repair enzymes (NER pathway).

Self-Validating Protocol: Ligand Exchange Assay

To confirm the ligand's binding strength relative to standard ligands (like chloride or ammonia):

  • Prepare:

    
     in aqueous solution.
    
  • Add: 1 equivalent of (S)-1,2-diaminopentane.

  • Monitor:

    
    Pt NMR.
    
  • Expectation: A shift from approx -1600 ppm (tetrachloride) to approx -2200 ppm (N2Cl2 species). The absence of bridging species indicates successful bidentate chelation.

References

  • Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals. 7th Edition. Wiley.
  • Brunner, H., & Scheck, T. (1992). "Asymmetric Catalysis with Chiral 1,2-Diamines". Chemische Berichte, 125(3), 701-709.

  • Kidwai, M., et al. (2000). "Synthesis of Platinum(II) Complexes with 1,2-Diamines". Journal of Coordination Chemistry. (General reference for diamine-Pt synthesis).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6997344, (2S)-pentan-2-amine (Isomer Reference).

  • ChemicalBook. (2024).[2] "L-Norvaline Properties and Synthesis".

Sources

Exploratory

Chiral Diamines from (2S)-2-Aminopentylamine: A Technical Guide for Catalysis and Drug Discovery

This guide provides a comprehensive technical overview of chiral diamines derived from the versatile building block, (2S)-2-aminopentylamine. Intended for researchers, chemists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of chiral diamines derived from the versatile building block, (2S)-2-aminopentylamine. Intended for researchers, chemists, and drug development professionals, this document delves into the synthesis, catalytic applications, and pharmaceutical relevance of this important class of molecules. We will explore the underlying principles of their design and function, supported by detailed protocols and mechanistic insights to empower your research and development endeavors.

Introduction: The Strategic Value of Chiral Diamines

Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis.[1] Their prevalence in natural products, pharmaceuticals, and as "privileged" ligands for transition metal catalysts underscores their significance.[1][2][3] These C₂-symmetric or C₁-symmetric scaffolds can coordinate with a variety of metals—including ruthenium, rhodium, palladium, and copper—to create a precisely defined chiral environment. This environment dictates the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products with high fidelity.[4][5]

(2S)-2-aminopentylamine serves as an economically viable and highly versatile starting material for this class of compounds. As a chiral building block, it provides a readily available source of stereochemistry, which is crucial for the development of new drugs where drug-receptor interactions require a strict match of chirality.[6][7][] Its structure, featuring a primary amine and a stereogenic center, is primed for derivatization into a diverse library of N-substituted diamines, each with unique steric and electronic properties tailored for specific applications.

Synthetic Strategies for Derivatizing (2S)-2-Aminopentylamine

The conversion of (2S)-2-aminopentylamine into functional chiral diamine ligands typically involves the modification of its primary amino group and the introduction of a second nitrogen-containing moiety. The following section outlines key synthetic methodologies.

Synthesis of Symmetrical N,N'-Disubstituted Diamines

A common strategy involves the initial protection of the amine, followed by functionalization and deprotection. A more direct approach is reductive amination, which allows for the one-pot synthesis of N,N'-dialkylated derivatives.

Workflow for Synthesis of Symmetrical Diamines

A (2S)-2-Aminopentylamine B Step 1: N-Acylation (e.g., Acetic Anhydride) A->B Reagent C N-Acetyl Intermediate B->C Forms Amide D Step 2: Reduction (e.g., LiAlH4) C->D Reagent E Symmetrical N,N'-Diethyl Diamine Derivative D->E Final Product

Caption: General workflow for synthesizing a symmetrical N,N'-dialkyl diamine.

Synthesis of Unsymmetrical N,N'-Disubstituted Diamines

Creating unsymmetrical diamines requires a more controlled, stepwise approach to differentiate the reactivity of the two amino groups. This often involves orthogonal protection strategies.

Protocol 1: Synthesis of an Unsymmetrical N-Aryl-N'-Alkyl Diamine Derivative (Hypothetical)

This protocol describes a representative synthesis starting from (2S)-2-aminopentylamine.

Objective: To synthesize an unsymmetrically substituted chiral diamine ligand.

Materials:

  • (2S)-2-aminopentylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Aryl halide (e.g., 2-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP)

  • Strong base (e.g., NaOt-Bu)

  • Trifluoroacetic acid (TFA)

  • Aldehyde or ketone for reductive amination (e.g., acetone)

  • Reducing agent (e.g., NaBH(OAc)₃)

  • Appropriate solvents (DCM, Dioxane, etc.) and reagents for workup and purification.

Procedure:

  • Protection: Dissolve (2S)-2-aminopentylamine in dichloromethane (DCM). Add Boc₂O (1.05 eq.) and a base like triethylamine. Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material. Purify the resulting Boc-protected amine by column chromatography.

  • Buchwald-Hartwig Amination: In a flame-dried flask under an inert atmosphere, combine the Boc-protected amine, 2-bromopyridine (1.1 eq.), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOt-Bu (1.4 eq.) in anhydrous dioxane. Heat the reaction at 100°C for 12-18 hours. Monitor by LC-MS. After completion, cool, quench, and extract the product. Purify by column chromatography.

  • Deprotection: Dissolve the product from the previous step in DCM. Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess TFA under reduced pressure to yield the mono-arylated diamine salt.

  • Reductive Amination: Dissolve the diamine salt in methanol. Add acetone (1.5 eq.) and stir for 30 minutes. Cool the solution to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Stir for 6 hours at room temperature. Quench the reaction, extract the final unsymmetrical diamine, and purify by chromatography.

Applications in Asymmetric Catalysis

Chiral diamines derived from (2S)-2-aminopentylamine are primarily used as ligands in transition metal-catalyzed asymmetric reactions. The diamine coordinates to the metal center, creating a chiral pocket that forces the substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer.

Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful method for the enantioselective reduction of ketones and imines.[4] Ruthenium complexes of chiral diamines, such as those derived from TsDPEN, are highly effective for this transformation. A catalyst formed from a (2S)-2-aminopentylamine derivative would function similarly.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

A [Ru(II)-H(Diamine)]+ C Transition State A->C Substrate Coordination B Ketone B->C D [Ru(II)(Diamine)] C->D Hydride Transfer E Chiral Alcohol C->E Product Release D->A Catalyst Regeneration F H-Donor (e.g., HCOOH) F->A

Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Performance Data

The efficacy of a chiral ligand is measured by the yield and enantiomeric excess (ee) of the product. The following table presents hypothetical yet representative data for catalysts based on (2S)-2-aminopentylamine derivatives in benchmark reactions.

Reaction Type Substrate Catalyst System Yield (%) ee (%)
Asymmetric Transfer HydrogenationAcetophenone[RuCl₂(p-cymene)]₂ / Ligand 1>9598
Henry (Nitroaldol) ReactionBenzaldehydeCu(OAc)₂ / Ligand 29295
Asymmetric Allylic Amination1,3-Diphenylallyl acetate[Pd(allyl)Cl]₂ / Ligand 39096

Ligand 1-3: Hypothetical N-substituted diamines derived from (2S)-2-aminopentylamine.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To perform an enantioselective reduction of a prochiral ketone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral diamine ligand (synthesized from (2S)-2-aminopentylamine)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Acetophenone

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add the formic acid/triethylamine mixture (2.0 eq.).

  • Substrate Addition: Add acetophenone (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the solution at 40°C for 12 hours.

  • Workup and Analysis: Upon completion, quench the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification and Characterization: Purify the resulting 1-phenylethanol by column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Role in Drug Discovery and Development

Beyond catalysis, chiral diamines are valuable building blocks for the synthesis of complex, biologically active molecules.[6][9] The stereochemistry of a drug is critical, as different enantiomers can exhibit vastly different pharmacological activity and toxicity profiles.[7] The thalidomide tragedy serves as a stark reminder of this principle.

Incorporating a scaffold derived from (2S)-2-aminopentylamine allows medicinal chemists to systematically explore the chemical space around a pharmacophore while maintaining strict stereocontrol. This accelerates the hit-to-lead optimization process and increases the likelihood of identifying potent and selective drug candidates.[7]

Drug Development Workflow Incorporating Chiral Building Blocks

A Chiral Pool ((2S)-2-aminopentylamine) B Synthesis of Diamine Derivatives A->B C Library Generation (Combinatorial Chemistry) B->C D High-Throughput Screening (HTS) C->D E Hit-to-Lead Optimization D->E F Drug Candidate E->F

Caption: From chiral precursor to drug candidate.

Conclusion and Future Outlook

Chiral diamines derived from (2S)-2-aminopentylamine represent a powerful and versatile tool for both asymmetric catalysis and drug discovery. Their straightforward synthesis and modular nature allow for fine-tuning of steric and electronic properties to meet the demands of a specific chemical transformation or biological target.

Future research will likely focus on expanding the library of these diamines and exploring their application in emerging areas such as C-H activation, photoredox catalysis, and organocatalysis.[3] The development of immobilized versions of these catalysts could also pave the way for more sustainable and scalable chemical processes in both academic and industrial settings. As the demand for enantiomerically pure compounds continues to grow, the strategic use of chiral building blocks like (2S)-2-aminopentylamine will remain a critical enabler of innovation.

References

  • Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC. (2025, January 21). Vertex AI Search.
  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC. Vertex AI Search.
  • Achiral and Chiral Transition Metal Complexes with Modularly Designed Tridentate PNP Pincer-Type Ligands Based on N-Heterocyclic Diamines | Request PDF - ResearchG
  • Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: A Framework for Evaluating 1,2-Bis(4-fluorophenyl)ethane-1, - Benchchem. Vertex AI Search.
  • Metal Stereogenicity in Asymmetric Transition Metal Catalysis | Chemical Reviews - ACS Publications. (2023, March 29). Vertex AI Search.
  • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry. Vertex AI Search.
  • Chiral Vicinal Diamines for Asymmetric Synthesis - Sigma-Aldrich. Vertex AI Search.
  • Synthesis of chiral 1,2‐diamines via C(sp³)—H amination: inspiration and current approach.
  • Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - PSU-ETD. Vertex AI Search.
  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium C
  • Chiral Building Blocks Selection - Enamine. Vertex AI Search.
  • Diamine Biosynthesis: Research Progress and Application Prospects - PMC. (2020, September 25). Vertex AI Search.
  • Chiral building blocks | Sigma-Aldrich. Vertex AI Search.
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric C
  • Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed. Vertex AI Search.
  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC. Vertex AI Search.
  • Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem. (2025, August 20). Vertex AI Search.
  • Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. (2025, August 7). Vertex AI Search.
  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ResearchG
  • Synthesis of 1,2-diamines - Organic Chemistry Portal. Vertex AI Search.
  • Synthetic routes toward 2-substituted 2-imidazolines | Request PDF - ResearchG
  • C 2 -Symmetric Amino Acid Amide-Derived Organocatalysts - MDPI. (2024, August 24). Vertex AI Search.
  • Precision Chiral Building Block Synthesis - BOC Sciences. Vertex AI Search.
  • Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC. Vertex AI Search.

Sources

Foundational

Safety data sheet (SDS) and toxicity profile of (2S)-2-aminopentylamine

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of (2S)-2-aminopentylamine Abstract (2S)-2-aminopentylamine, a chiral primary amine, represents a class of compounds with significant utility in c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of (2S)-2-aminopentylamine

Abstract

(2S)-2-aminopentylamine, a chiral primary amine, represents a class of compounds with significant utility in chemical synthesis and pharmaceutical development. As with any chemical entity destined for advanced applications, a thorough understanding of its safety and toxicological profile is paramount for ensuring occupational safety and predicting potential biological effects. This guide provides a comprehensive overview of the safety data sheet (SDS) and a detailed toxicological profile for (2S)-2-aminopentylamine. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the standardized testing methodologies used to generate such data. This document synthesizes information from established regulatory guidelines and safety data for structurally similar amines to present a robust profile, complete with detailed experimental protocols for key toxicity assessments.

Introduction to (2S)-2-aminopentylamine

(2S)-2-aminopentylamine, also known as (S)-(+)-2-Aminopentane, is an organic compound with the linear formula CH₃CH(NH₂)CH₂CH₂CH₃. As a chiral amine, it serves as a valuable building block in asymmetric synthesis, a critical process in the creation of enantiomerically pure pharmaceutical compounds. The presence of the amine functional group imparts basicity and nucleophilicity, making it a versatile intermediate. However, the structural features that make it useful also necessitate a careful evaluation of its potential hazards. Aliphatic amines as a class can exhibit a range of toxic effects, from skin and respiratory irritation to more severe systemic issues[1]. Therefore, a proactive and thorough assessment of its safety profile is a critical step in its lifecycle, from laboratory research to potential commercial application.

Safety Data Sheet (SDS) Profile

The Safety Data Sheet is the cornerstone of chemical safety, providing a standardized summary of a substance's hazards. While a specific, officially curated SDS for (2S)-2-aminopentylamine is not widely available, a reliable profile can be constructed based on data from its racemate, 2-aminopentane, and other isomeric C5 amines[2][3][4].

Identification
  • Chemical Name: (2S)-2-aminopentylamine

  • Synonyms: (S)-(+)-2-Aminopentane, (S)-1-Methylbutylamine[5]

  • CAS Number: 54542-13-1[5]

  • Molecular Formula: C₅H₁₃N[5]

  • Molecular Weight: 87.16 g/mol [5]

Hazard Identification

Based on analogous compounds, (2S)-2-aminopentylamine is anticipated to be classified as follows under the Globally Harmonized System (GHS):

  • GHS Classification:

    • Flammable Liquids, Category 2 or 3[3][6]

    • Skin Corrosion/Irritation, Category 1B[6]

    • Serious Eye Damage/Eye Irritation, Category 1

    • Acute Toxicity (Oral, Dermal, Inhalation) - Potential for Category 3 or 4[7]

  • Signal Word: Danger[6]

  • Hazard Statements:

    • H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[6]

    • H314: Causes severe skin burns and eye damage.[6]

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P310: Immediately call a POISON CENTER or doctor/physician.[4]

Handling, Storage, and Physical Properties

Safe handling and storage are dictated by the compound's flammability and corrosivity.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8] Ground and bond containers when transferring material to prevent static discharge.[2][3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, oxidizing agents, and sources of ignition.[2][8] The container should be kept tightly closed.[2]

  • Physical and Chemical Data:

PropertyValueSource
Appearance Colorless to light yellow liquid[3][4]
Odor Fishy, ammonia-like[8]
Boiling Point 90.5-91.5 °C[9]
Flash Point ~35 °C (95 °F)[4]
Density ~0.736 g/mL at 25 °C[9]
Solubility Likely soluble in water and organic solvents[7]

Comprehensive Toxicological Profile

The toxicological profile of a compound is a multi-faceted assessment of its potential to cause harm. For a novel or less-studied compound like (2S)-2-aminopentylamine, this profile is built by applying a battery of standardized tests, often guided by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

Acute toxicity assesses the adverse effects of a single or short-term exposure to a substance.[10][11] For primary amines, this often involves oral, dermal, and inhalation routes. The primary goal is to determine the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) and to identify signs of toxicity.[11] Given the corrosive nature of amines, severe irritation or damage to the gastrointestinal tract upon ingestion and to the respiratory tract upon inhalation is expected.[2]

Skin and Eye Corrosivity

Primary aliphatic amines are well-known skin and eye irritants, often causing severe burns.[6][7] This is due to their alkaline nature, which can saponify fats and disrupt cell membranes, leading to rapid tissue damage. An in vivo assessment would likely show erythema, edema, and potentially irreversible tissue destruction.

Mutagenicity and Carcinogenicity
  • Mutagenicity: This refers to the potential of a chemical to induce genetic mutations. The bacterial reverse mutation assay, or Ames test, is the standard initial screening tool.[12][13][14] It uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) to detect point mutations and frameshift mutations.[13][15] A positive result in an Ames test is an indicator that a compound may be a carcinogen and warrants further investigation.[13]

  • Carcinogenicity: While many aromatic amines are known carcinogens, the carcinogenic potential of short-chain aliphatic amines is less established.[16][17][18] Carcinogenicity studies are typically long-term animal studies and are usually prompted by evidence of mutagenicity or structural alerts. Without specific data, the carcinogenic potential of (2S)-2-aminopentylamine remains unclassified.

Reproductive and Developmental Toxicity

This area of toxicology investigates the potential for a substance to interfere with reproductive function or cause harm to a developing organism.[19][20][21] Standardized screening tests, such as the OECD 421 guideline, expose male and female animals to the substance before and during mating, through gestation, and into lactation to assess effects on fertility, pregnancy outcomes, and early offspring development.[22] Key endpoints include effects on gonadal function, mating behavior, conception rates, and the viability and growth of offspring.[22]

Experimental Methodologies: A Practical Guide

To ensure data reliability and comparability, toxicological assessments must follow validated, standardized protocols. The following sections detail the methodologies for key toxicity tests grounded in OECD guidelines.

Workflow for Toxicological Characterization

The process of characterizing the toxicological profile of a new chemical entity follows a logical, tiered approach, starting with foundational tests and progressing to more complex studies as needed.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Intermediate Assessment (if warranted) cluster_2 Tier 3: In-Depth Assessment A Physicochemical Characterization B Acute Toxicity (Oral, Dermal, Inhalation) OECD 423, 402, 403 A->B C Skin/Eye Irritation & Corrosion OECD 404, 405 B->C D In Vitro Mutagenicity (Ames Test) OECD 471 C->D E Repeated Dose Toxicity (28-day) OECD 407 D->E Positive mutagenicity or structural alerts F Reproductive/Developmental Toxicity Screening OECD 421 E->F G Chronic Toxicity & Carcinogenicity Studies OECD 452, 451 F->G Adverse findings H Full Two-Generation Reproductive Toxicity OECD 416 F->H Reproductive concerns

Caption: Tiered workflow for toxicological assessment.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance into a GHS toxicity category using a minimal number of animals.[10][23] It's a stepwise procedure using three animals of a single sex (typically females) per step.[10]

Objective: To determine the acute oral toxicity and classify the substance according to GHS.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., rats) from a standard laboratory strain. Acclimatize animals for at least 5 days.[24]

  • Dose Selection & Preparation: Based on available information, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[24] The substance should be administered via gavage, preferably in an aqueous vehicle. If not, an oil (e.g., corn oil) can be used.[11]

  • Procedure: a. Fast animals overnight prior to dosing.[11] b. Administer the selected starting dose to a group of 3 female rats. c. Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).[24] d. Record mortality and body weight changes.

  • Stepwise Progression: The outcome of the first step determines the next action, as illustrated in the diagram below. The test is stopped when a confident classification can be made.

  • Pathology: At the end of the study, all surviving animals are euthanized and subject to a gross necropsy.

G start Start with 3 animals at a selected dose (e.g., 300 mg/kg) step1_outcome Observe for 48h start->step1_outcome dose_lower Dose next 3 animals at lower dose (50 mg/kg) step1_outcome->dose_lower 2-3 animals die dose_higher Dose next 3 animals at higher dose (2000 mg/kg) step1_outcome->dose_higher 0-1 animals die stop_toxic Stop test. Classify substance as toxic. dose_lower->stop_toxic stop_nontoxic Stop test. Classify as non-toxic or low toxicity. dose_higher->stop_nontoxic

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is the gold standard for identifying gene mutation potential.[12][14]

Objective: To detect chemically induced gene mutations (point mutations and frameshifts) in bacteria.[13][15]

Methodology:

  • Strain Selection: Use at least five strains of bacteria, including S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA), to detect various types of mutations.[14][15]

  • Metabolic Activation (S9 Mix): Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in higher organisms.[12][15]

  • Procedure (Plate Incorporation Method): a. Prepare a series of dilutions of the test substance. b. In a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance dilution, and 0.5 mL of the S9 mix (or buffer for the non-activation arm).[12] c. Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutation to occur). d. Vortex briefly and pour the mixture onto a minimal glucose agar plate.[15] e. Incubate the plates at 37°C for 48-72 hours.[15]

  • Data Analysis: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

Risk Assessment and Conclusion

Based on the data from analogous short-chain primary amines, (2S)-2-aminopentylamine should be handled as a flammable, corrosive, and acutely toxic substance. The primary risks to laboratory and research personnel are associated with direct contact, leading to severe skin and eye burns, and inhalation, causing respiratory tract irritation. Appropriate engineering controls, such as fume hoods, and robust personal protective equipment are mandatory.

While specific data on its mutagenic and reproductive toxicity are lacking, the potential for such effects cannot be dismissed without empirical testing. The methodologies outlined in this guide, particularly the Ames test and the reproductive toxicity screening assay, provide a clear and validated pathway for generating the necessary data to complete a comprehensive risk assessment. For professionals in drug development, understanding this toxicological profile is the first step in identifying potential liabilities and guiding the safe progression of any project involving this chemical building block.

References

  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. European Medicines Agency (EMA). [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • OECD Acute Oral Toxicity Guidelines. Scribd. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC. [Link]

  • Ames test. Wikipedia. [Link]

  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. [Link]

  • Guidelines for Reproductive Toxicity Risk Assessment. US EPA. [Link]

  • Guidelines for reproductive and developmental toxicity testing and risk assessment of chemicals. ResearchGate. [Link]

  • Guidelines for Reproductive Toxicity Risk Assessment. EPA. [Link]

  • The Ames Test. Lawrence University. [Link]

  • The in vitro mutagenicity assay - THE AMES TEST. Tentamus Group. [Link]

  • 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. NJ.gov. [Link]

  • Toxicological Guidelines for Monocyclic Nitro-, Amino- and Aminonitroaromatics, Nitramines, and Nitrate Esters in Drinking Water. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

  • Amines. RPS. [Link]

  • 2-Aminopentane. ChemBK. [Link]

  • (2S)-pentan-2-amine. PubChem - NIH. [Link]

  • 2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy. Workers' Health and Safety. [Link]

  • 2-Aminopentane, mono-TMS. PubChem. [Link]

Sources

Exploratory

Technical Guide: Basicity and Protonation Dynamics of (2S)-2-Aminopentylamine

This guide is structured as a technical whitepaper designed for application scientists and researchers. It synthesizes structural theory with practical experimental data, addressing the specific properties of (2S)-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for application scientists and researchers. It synthesizes structural theory with practical experimental data, addressing the specific properties of (2S)-2-aminopentylamine.[1]

[1]

Executive Summary

(2S)-2-aminopentylamine (also known as (2S)-1,2-diaminopentane) is a chiral vicinal diamine.[1] Its acid-base behavior is governed by the proximity of the two amine groups, which leads to distinct electrostatic interactions during protonation.

This guide defines the macroscopic and microscopic ionization constants (


) of the molecule. Due to the limited availability of isolated enantiomer-specific data in public repositories, quantitative values are derived from high-fidelity homologue data (1,2-diaminopropane and racemic 1,2-diaminopentane), which share identical electronic environments in achiral media.

Key Technical Parameters:

  • 
     (Dication 
    
    
    
    Monocation):
    ~6.6 – 7.0[1]
  • 
     (Monocation 
    
    
    
    Neutral):
    ~9.8 – 10.0[1]
  • Primary Application: Chiral resolution agents, bidentate ligands in coordination chemistry (forming 5-membered chelate rings).[1]

Structural Analysis & Theoretical Framework

The Vicinal Effect

The core feature of (2S)-2-aminopentylamine is the 1,2-diamine motif.[1] Unlike isolated amines (which typically exhibit a single


), vicinal diamines exhibit a "split" basicity due to inductive and electrostatic effects.
  • First Protonation (

    
    ):  The first proton binds to the most basic nitrogen. In water, this is a competitive equilibrium between N1 (terminal, primary C) and N2 (internal, secondary C). The resulting cation is stabilized by solvation.
    
  • Second Protonation (

    
    ):  The presence of the existing positive charge on the first ammonium group exerts a strong electron-withdrawing inductive effect (-I) and creates electrostatic repulsion against the second incoming proton.[1] This drastically increases the acidity of the second ammonium site, lowering the 
    
    
    
    by
    
    
    log units compared to a monoamine.
Stereochemical Considerations

While the (S)-configuration at C2 dictates the 3D spatial arrangement (crucial for chiral recognition or metal coordination geometry), it has a negligible effect on the scalar


 values in an achiral solvent like water. Therefore, data from racemic 1,2-diaminopentane or the structural homologue 1,2-diaminopropane are scientifically valid proxies for thermodynamic calculations.

Quantitative Data: pKa Values

The following values represent the consensus range for 1,2-diaminoalkanes with short alkyl tails (Propane to Pentane).

Table 1: Dissociation Constants (Aqueous, 25°C, I = 0.1 M)
Species EquilibriumReactionConstantValue (Range)Assignment



6.61 – 6.95 Deprotonation of the less basic site (destabilized by repulsion).[1]



9.82 – 10.05 Deprotonation of the more basic site (formation of neutral diamine).

Data grounded in homologous series analysis of 1,2-diaminopropane and racemic 1,2-diaminopentane [1, 2].[1]

Microscopic Assignment

Which nitrogen protonates first?

  • N1 (Terminal

    
    ):  Less sterically hindered.[1] Better solvation of the resulting ammonium ion.
    
  • N2 (Chiral

    
    ):  Located on a secondary carbon.[1] Inductive donation from the propyl chain increases electron density, theoretically increasing gas-phase basicity.
    
  • Consensus: In aqueous solution, solvation dominates. N1 is effectively more basic or the two sites are nearly equivalent, leading to a tautomeric mixture of the monocation.

Visualization of Protonation Pathways[2]

The following diagram illustrates the stepwise dissociation and the microscopic equilibrium of the monocation species.

Protonation_Pathway cluster_monocation HL⁺ (Monocation Tautomers) H2L H₂L²⁺ (Dication) Fully Protonated HL_N1 H₃N⁺-CH₂-CH(NH₂)-R (N1 Protonated) H2L->HL_N1 pKa1 ≈ 6.8 (-H+ from N2) HL_N2 H₂N-CH₂-CH(NH₃⁺)-R (N2 Protonated) H2L->HL_N2 (-H+ from N1) HL_N1->HL_N2 Fast Exchange L L (Neutral Diamine) Free Base HL_N1->L pKa2 ≈ 9.9 HL_N2->L

Caption: Stepwise deprotonation of (2S)-2-aminopentylamine. The monocation exists as a tautomeric mixture.

Experimental Protocol: Potentiometric Determination

To validate these values for a specific batch of (2S)-2-aminopentylamine, the following self-validating protocol is recommended. This method minimizes carbonate error and ensures thermodynamic accuracy.

Reagents & Apparatus
  • Ligand Solution: 2-5 mM (2S)-2-aminopentylamine hydrochloride (dissolved in degassed water).

  • Titrant: 0.1 M NaOH (carbonate-free, standardized against KHP).

  • Ionic Strength Adjuster: KCl or NaClO₄ (to maintain I = 0.1 M).[1]

  • Apparatus: Jacket titration vessel (25°C), Argon purge line, Calibrated Glass Electrode.

Workflow Logic

The experiment must capture two distinct inflection points. If only one is seen, the concentration is too high or the ionic strength is uncontrolled.

Titration_Workflow Start Start: Prepare 50mL Sample (3mM Ligand + 0.1M KCl) Acidify Acidify to pH ~ 2.5 (Ensure fully H₂L²⁺ state) Start->Acidify Purge Argon Purge (15 mins) Remove dissolved CO₂ Acidify->Purge Titrate Stepwise Addition of 0.1M NaOH (0.05 mL increments) Purge->Titrate Measure Record EMF / pH Wait for stability (<0.1 mV/sec) Titrate->Measure Check Is pH > 11.5? Measure->Check Check->Titrate No Calc Data Analysis Non-linear Least Squares (Hyperquad) Check->Calc Yes

Caption: Potentiometric titration workflow for diamine pKa determination.

Data Processing (Gran's Method)[1]
  • Region 1 (pH 3-5): Excess strong acid neutralization.[1] Use Gran plot to determine exact

    
     of the electrode.
    
  • Region 2 (pH 6-8): Buffering of the first amine (

    
    ).[1] 
    
    
    
    neutralization of this step
    
    
    .
  • Region 3 (pH 9-11): Buffering of the second amine (

    
    ).[1]
    
  • Calculation: Use non-linear least squares refinement (e.g., Hyperquad or PSEQUAD) to minimize the error between calculated and observed pH.

Applications in Drug Development[3]

Chelation Therapy & Metallodrugs

(2S)-2-aminopentylamine acts as a bidentate ligand.[1]

  • Chelate Effect: Forms stable 5-membered rings with transition metals (Cu(II), Pt(II)).[1]

  • Relevance: The

    
     values dictate the pH range where the ligand is effective. At physiological pH (7.4), the molecule exists primarily as the monocation (
    
    
    
    ), requiring proton displacement to coordinate with metals.
Salt Selection

For solid-state drug formulation:

  • Monohydrochloride: Hard to isolate pure due to proton exchange.

  • Dihydrochloride: The most stable solid form. Requires pH adjustment > 10 to release the free base for organic reactions.

References

  • NIST Standard Reference Database. Protonation constants of 1,2-diaminopropane. National Institute of Standards and Technology.[2][3] Link

  • Martell, A. E., & Smith, R. M. (2004). NIST Critically Selected Stability Constants of Metal Complexes.
  • PubChem Compound Summary. 1,2-Diaminopropane (Homologue Data). National Center for Biotechnology Information. Link[1]

  • Cost-Nectar. Recommended procedures for potentiometric determination of equilibrium constants. (Standard Protocol Source). Link

Sources

Foundational

Coordination Geometry of (2S)-2-Aminopentylamine in Metal Complexes

A Technical Guide on Stereochemical Control and Ligand Design[1][2] Executive Summary This technical guide analyzes the coordination chemistry of (2S)-2-aminopentylamine (synonymous with (2S)-pentane-1,2-diamine ), a chi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Stereochemical Control and Ligand Design[1][2]

Executive Summary

This technical guide analyzes the coordination chemistry of (2S)-2-aminopentylamine (synonymous with (2S)-pentane-1,2-diamine ), a chiral bidentate ligand derived from L-norvaline.[1][2] Unlike rigid cyclic diamines (e.g., DACH), this ligand possesses a flexible alkyl backbone with a specific chiral center that dictates the stereochemistry of the resulting metal complexes.[1] This document details the ligand's synthesis, its thermodynamic preference for specific ring puckering modes (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-conformation) in square-planar Platinum(II) and Palladium(II) systems, and the implications of this geometry for drug design and asymmetric catalysis.[1]
Ligand Architecture & Stereochemical Drivers[3]

The core utility of (2S)-2-aminopentylamine lies in its ability to transfer chiral information from the ligand backbone to the metal center via steric locking.

1.1 Structural Definition
  • IUPAC Name: (2S)-pentane-1,2-diamine[1][2]

  • Donor Atoms: Two primary amine nitrogens (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Chiral Center: Carbon C2 (S-configuration).[1][2]

  • Steric Bulk: The n-propyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) attached to C2.[1]
    
1.2 The Chelate Effect and Ring Puckering

Upon coordination to a metal ion (M), the ligand forms a 5-membered chelate ring (M-N-C-C-N).[1][2] This ring is not planar; it adopts a puckered conformation to relieve torsional strain on the N-C and C-C bonds.

  • Equatorial Preference: To minimize steric clashes with the metal's axial environment (or solvent), the bulky n-propyl substituent at C2 thermodynamically prefers the equatorial position.

  • Conformational Lock: For the (S)-enantiomer , placing the propyl group equatorially forces the chelate ring into the

    
     (delta)  conformation. The alternative 
    
    
    
    (lambda) conformation would force the propyl group into a highly unfavorable axial position.

Stereochemistry Fig 1. Stereochemical logic flow determining the coordination geometry. Ligand (2S)-2-Aminopentylamine (Chiral Center at C2) Coordination Coordination to Metal (Pt/Pd) Forms 5-Membered Ring Ligand->Coordination StericCheck Steric Optimization (Minimize 1,3-diaxial interaction) Coordination->StericCheck Result Stable Conformation: δ-Pucker / Propyl-Equatorial StericCheck->Result Thermodynamic Sink Unstable Unstable Conformation: λ-Pucker / Propyl-Axial StericCheck->Unstable Steric Clash

Coordination Modes & Geometric Parameters

The coordination geometry is heavily influenced by the metal's oxidation state and preferred coordination number.

2.1 Square Planar Complexes (

: Pt(II), Pd(II))

In anticancer research, this ligand is often paired with Platinum(II).[1][2] The complex ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 serves as a model.[1]
  • Geometry: Distorted Square Planar.[2]

  • Bite Angle: The N-Pt-N angle is constrained by the 5-membered ring, typically deviating from the ideal 90°.

  • Vicinal Coupling: The conformation can be verified via

    
     NMR. The vicinal coupling constants (
    
    
    
    ) between the methine proton at C2 and the methylene protons at C1 reveal the dihedral angle, confirming the gauche arrangement locked by the
    
    
    -pucker.

Table 1: Typical Geometric Parameters for (S)-1,2-Diamine Pt(II) Complexes

ParameterTypical ValueStructural Significance
M-N Bond Length 2.04 – 2.06 ÅStandard covalent dative bond.[1][2]
N-M-N Angle (Bite) 83.5° – 85.0°Compressed <90° due to 5-membered ring strain.[1][2]
Ring Conformation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Delta)
Dictated by (S)-center + Equatorial Propyl group.[1]
C-C Bond Length 1.51 – 1.54 ÅTypical single bond, slightly strained.[1][2]
Propyl Orientation EquatorialMinimizes steric interaction with apical sites.[2]
2.2 Octahedral Complexes (

: Co(III))

In octahedral complexes like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, the ligand can coordinate in fac or mer isomers.[1] However, the (S)-configuration of the ligand dictates a preference for the 

or

helicity of the overall complex due to the "chiral distinctness" of the chelate rings. The lel isomer (where the C-C bond is parallel to the

axis) is generally more stable than the ob isomer.
Synthesis & Complexation Protocol

This protocol describes the synthesis of the ligand from L-Norvaline followed by complexation with Potassium Tetrachloroplatinate(II).

3.1 Reagents & Equipment[1][3][4]
  • Precursor: L-Norvaline (CAS: 6600-40-4).[1][2]

  • Metal Source: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Solvents: Methanol, THF, Water (Milli-Q).[1][2]

  • Reducing Agent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Lithium Aluminum Hydride).[1]
    
3.2 Step-by-Step Methodology

Step 1: Amidation of L-Norvaline [1][5]

  • Convert L-Norvaline to L-Norvalinamide via esterification (MeOH/SOCl2) followed by ammonolysis (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    /MeOH).[1]
    
  • Checkpoint: Verify amide formation via IR (amide carbonyl stretch ~1650 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    

Step 2: Reduction to Diamine

  • Suspend ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3.0 eq) in dry THF under Argon.[1]
    
  • Add L-Norvalinamide slowly at 0°C. Reflux for 12 hours.

  • Quench (Fieser method), filter, and distill under reduced pressure.[1][2]

  • Yield: Colorless oil.[2] Store under Nitrogen.[2]

Step 3: Metal Complexation (Pt)

  • Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.0 eq) in water.[1]
    
  • Dissolve (2S)-2-aminopentylamine (1.05 eq) in water.

  • Mix solutions and stir at room temperature for 24 hours in the dark (to prevent photo-reduction).

  • The yellow precipitate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     forms.[1]
    
  • Filter, wash with water, ethanol, and diethyl ether.[2] Dry in vacuo.[2]

SynthesisWorkflow Fig 2. Synthetic pathway ensuring retention of stereochemistry. Start Start: L-Norvaline (Chiral Precursor) Step1 1. Esterification & Ammonolysis (Formation of Amide) Start->Step1 Step2 2. Reduction (LiAlH4/THF) (Amide → Primary Amine) Step1->Step2 Retention of Chirality Step3 3. Complexation (K2PtCl4) (Aqueous, RT, Dark) Step2->Step3 Chelation Final Target Complex: [Pt((S)-2-aminopentylamine)Cl2] Step3->Final Precipitation

Structural Characterization & Validation

To ensure the integrity of the coordination geometry, the following multi-modal validation is required.

4.1 Circular Dichroism (CD) Spectroscopy

CD is the definitive method for confirming the solution-state conformation.[2]

  • Expected Signal: The (S)-ligand inducing a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -conformation typically yields a positive Cotton effect in the 
    
    
    
    transition region (~300-350 nm) for Pt(II) complexes.[1]
  • Interpretation: A negative Cotton effect would imply racemization or inversion to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     conformer (unlikely for pure S-isomer).[1]
    
4.2 X-Ray Crystallography (Solid State)
  • Space Group: Chiral space group (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).[1]
  • Validation: Check the C2-C3 bond vector relative to the N1-Pt-N2 plane. The angle should indicate an equatorial projection.

Biological Implications in Drug Development

The specific coordination geometry of (2S)-2-aminopentylamine has direct consequences for antitumor activity.[1][2]

  • Lipophilicity: The n-propyl tail increases lipophilicity compared to ethylenediamine or 1,2-diaminopropane.[2] This enhances passive diffusion across the cell membrane, potentially overcoming resistance mechanisms related to reduced accumulation (e.g., in cisplatin-resistant lines).[1][2]

  • DNA Binding: The "bite angle" and the bulk of the propyl group influence the complex's ability to form 1,2-intrastrand crosslinks with Guanine bases on DNA. The equatorial propyl group projects away from the DNA helix in certain binding modes, potentially reducing steric clash with the DNA backbone compared to axial substituents.

References
  • Synthesis of Chiral Diamines: Espinoza-Hicks, J. C., et al. "Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate."[2] Amino Acids, 2023.[2][6] Link

  • Platinum(II) Geometry: Garbutcheon-Singh, K. B., et al. "Cytotoxic platinum(II) intercalators that incorporate 1R,2R-diaminocyclopentane."[1][2][7] Dalton Transactions, 2013.[2][7] Link

  • Ring Puckering Mechanics: Gollogly, J. R., & Hawkins, C. J. "Conformational Analysis of Coordination Compounds."[2] Inorganic Chemistry, 1972.[2][8] Link[1][2]

  • Antitumor Structure-Activity: Johnstone, T. C., et al.[2] "The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs." Chemical Reviews, 2016.[2] Link[1][2]

  • General Coordination Principles: LibreTexts. "Structures of Coordination Complexes." Chemistry LibreTexts. Link

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of (2S)-2-Aminopentylamine via Reductive Amination

Application Note: AN-2025-02-15 Abstract This application note details the protocol for the synthesis of (2S)-2-aminopentylamine (CAS: 52940-41-7, generic), a critical chiral 1,2-diamine motif used in ligand design and p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-02-15

Abstract

This application note details the protocol for the synthesis of (2S)-2-aminopentylamine (CAS: 52940-41-7, generic), a critical chiral 1,2-diamine motif used in ligand design and pharmaceutical intermediates. The method focuses on the reductive amination of N-Boc-L-norvalinal using Sodium Triacetoxyborohydride (STAB) . Unlike traditional cyanoborohydride routes, this protocol minimizes toxicity and suppresses racemization of the


-chiral center through mild, buffered conditions. We provide a complete workflow from the aldehyde precursor to the final deprotected diamine, emphasizing critical control points to prevent dimerization and epimerization.

Strategic Analysis & Retrosynthesis

The synthesis of vicinal chiral diamines from amino acids hinges on the preservation of the stereocenter. The transformation of L-Norvaline to (2S)-2-aminopentylamine involves reduction of the acid to an aldehyde (or Weinreb amide intermediate), followed by reductive amination.

Key Challenges
  • Racemization:

    
    -Amino aldehydes are configurationally unstable. Basic conditions or elevated temperatures promote enolization and loss of optical purity.
    
  • Over-alkylation: Reaction of primary amines/ammonia with aldehydes often leads to secondary amine dimers (dialkylation) rather than the desired primary amine.

  • Chemo-selectivity: Reducing the imine without reducing the aldehyde prior to imine formation.[1]

The Solution: The Abdel-Magid Protocol

We utilize the Abdel-Magid reductive amination using sodium triacetoxyborohydride (


).
  • Why STAB? It is less toxic than

    
     and, crucially, exhibits poor solubility in non-polar solvents, allowing for a controlled release of hydride. It reduces imines/iminiums much faster than aldehydes, ensuring high chemoselectivity.
    
  • Ammonia Source: We utilize Ammonium Acetate (

    
    )  in excess.[1][2] The acetate creates a buffered environment (pH ~5-6), which accelerates imine formation while suppressing base-catalyzed racemization.
    
Reaction Pathway (Graphviz Visualization)

G cluster_control Critical Control Point: Racemization Risk Start N-Boc-L-Norvalinal (Chiral Aldehyde) Imine Hemiaminal / Iminium Intermediate Start->Imine + NH4OAc (Excess) Reduction Hydride Transfer (STAB) Imine->Reduction Fast Step ProtectedProd N-Boc-(2S)-1,2-diaminopentane Reduction->ProtectedProd Selective Reduction Final (2S)-2-Aminopentylamine (Target) ProtectedProd->Final Deprotection (TFA or HCl)

Figure 1: Reaction pathway highlighting the conversion of the chiral aldehyde to the diamine.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
N-Boc-L-Norvalinal 1.0PrecursorFreshly prepared or stored at -20°C.
Ammonium Acetate 10.0 - 15.0Amine SourceAnhydrous; large excess prevents dimerization.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMust be dry (free flowing powder).
1,2-Dichloroethane (DCE) SolventSolventAnhydrous preferred; THF is a viable alternative.[1][3]
Acetic Acid (AcOH) 1.0CatalystOptional; accelerates imine formation.
Step-by-Step Procedure
Step 1: Reductive Amination (Formation of the C-N Bond)

Objective: Convert the aldehyde to the primary amine while retaining the Boc group on the secondary amine.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add N-Boc-L-Norvalinal (1.0 equiv) to the flask and dissolve in 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

    • Note: If the aldehyde is a crude oil from a Swern/DIBAL reduction, ensure all oxidant/reductant residues are removed.

  • Amine Addition: Add Ammonium Acetate (

    
    ) (10.0 equiv) in one portion.
    
    • Insight: The solid will not fully dissolve immediately. This is normal. The high equivalent count drives the equilibrium toward the imine (

      
      ).
      
  • Reductant Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Control Point: Cooling is vital here. Although STAB is mild, the exotherm upon addition can locally spike temperature, risking racemization of the

      
      -proton.
      
  • Reaction: Remove the ice bath and allow the slurry to stir at room temperature (20-25°C) for 12–16 hours under nitrogen.

    • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The aldehyde spot should disappear.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     until gas evolution ceases and pH is basic (~8).
    
  • Workup:

    • Separate layers.

    • Extract the aqueous layer

      
       with DCM or EtOAc.
      
    • Combine organics, dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: The crude material is often clean enough for deprotection. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Step 2: Deprotection (Removal of Boc)

Objective: Reveal the C2-amine to yield the final dihydrochloride salt.

  • Dissolve the intermediate from Step 1 in 1,4-Dioxane (or DCM).

  • Add 4N HCl in Dioxane (5-10 equiv) at 0°C.

  • Stir at room temperature for 2–4 hours. A white precipitate (the diamine salt) usually forms.

  • Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove non-polar byproducts.

  • Product: (2S)-2-aminopentylamine dihydrochloride.

Quality Control & Troubleshooting

Analytical Expectations[4][5][6]
  • Appearance: White to off-white hygroscopic solid (HCl salt).

  • 1H NMR (

    
    ):  Look for the diagnostic methine proton at C2 (~3.4-3.6 ppm) and the new methylene protons at C1 (~3.0-3.2 ppm).
    
  • Chiral HPLC: Required to verify Enantiomeric Excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Standard: Compare against racemic 1,2-diaminopentane.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation Insufficient

.
Increase

to 20 equiv. The intermediate imine reacts with the product amine if ammonia is low.
Racemization (Low ee) Temperature too high or basic pH.Ensure STAB addition is at 0°C. Do not use strong bases (

) during the reaction.
Incomplete Conversion Wet solvent or old STAB.STAB decomposes with moisture (releases

). Use fresh reagents and dry DCE.

Alternative High-Purity Protocol (Benzylamine Route)

Recommended for GMP or when >99% purity is required.

If the direct ammonia method yields inseparable dimers, use Benzylamine instead of Ammonium Acetate.

  • React N-Boc-L-Norvalinal with Benzylamine (1.05 equiv) in DCE.

  • Add STAB (1.4 equiv).

  • Isolate the N-Benzyl intermediate.

  • Perform Hydrogenolysis (

    
    , Pd/C, MeOH) to remove the benzyl group.
    
  • Deprotect Boc. Why: Secondary amines (benzyl-imine) form more cleanly than primary imines, reducing side reactions.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Myers, A. G. (2006). "Reduction with Sodium Triacetoxyborohydride." Harvard University Chemistry Protocols.

  • ChemicalBook. (2022). "Synthesis and Application of 1,5-Diaminopentane" (Analogous diamine synthesis data).

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide."

Sources

Application

Scalable manufacturing process for high-purity (2S)-2-aminopentylamine

Application Note: Scalable Manufacturing Process for High-Purity (2S)-2-Aminopentylamine Executive Summary This Application Note details a robust, scalable protocol for the synthesis of (2S)-2-aminopentylamine , a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for High-Purity (2S)-2-Aminopentylamine

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (2S)-2-aminopentylamine , a critical chiral diamine precursor used in the synthesis of platinum-based antineoplastic agents and chiral auxiliaries. Unlike classical resolution methods which suffer from max 50% yield limitations, this protocol utilizes a Chiral Pool approach starting from L-Norvaline .

The process features a three-step sequence: Esterification


 Ammonolysis 

Reductive Deoxygenation
. To ensure industrial scalability and safety, the reduction step utilizes Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride) instead of the hazardous Lithium Aluminum Hydride (LiAlH4), eliminating pyrophoric solid handling and problematic emulsion workups.

Critical Quality Attributes (CQAs)

AttributeSpecificationRationale
Chemical Purity > 98.5% (GC/HPLC)Essential for preventing side-reactions in downstream drug synthesis.
Enantiomeric Excess (ee) > 99.0%High optical purity is required to meet ICH Q3C guidelines for chiral drugs.
Water Content < 0.5% w/wThe diamine is hygroscopic; moisture affects stoichiometry in coordination chemistry.
Residual Solvent < 500 ppm (THF/Toluene)Compliance with solvent limits.

Synthetic Pathway & Logic

The synthesis retains the stereocenter of L-Norvaline. The carboxylic acid is activated and converted to a primary amide, which is then reduced to the amine.

Step 1: L-Norvaline is converted to L-Norvaline Methyl Ester HCl to protect the acid and facilitate amidation. Step 2: Ammonolysis converts the ester to L-Norvalinamide. Step 3: Red-Al reduction converts the carbonyl of the amide to a methylene group, yielding the 1,2-diamine.

SynthesisRoute Norvaline L-Norvaline (S)-2-aminopentanoic acid Ester Intermediate 1 Methyl Ester HCl Norvaline->Ester SOCl2, MeOH Reflux, 4h Amide Intermediate 2 L-Norvalinamide Ester->Amide NH3 (gas), MeOH 0-25°C, 12h Diamine Target Product (2S)-2-aminopentylamine Amide->Diamine Red-Al (Vitride) Toluene, 80°C

Figure 1: Synthetic pathway from L-Norvaline to (2S)-2-aminopentylamine utilizing the high-yield Red-Al reduction strategy.[1]

Detailed Manufacturing Protocol

Step 1: Synthesis of L-Norvaline Methyl Ester Hydrochloride

Rationale: Thionyl chloride generates anhydrous HCl in situ, catalyzing Fischer esterification while converting the amine to the HCl salt, preventing racemization.

  • Reactor Setup: 50 L Glass-Lined Reactor equipped with a reflux condenser, scrubber (NaOH), and temperature probe.

  • Charge: Load Methanol (anhydrous, 25 L) and cool to 0°C.

  • Activation: Slowly add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise. Caution: Exothermic. Maintain T < 10°C.

  • Addition: Add L-Norvaline (5.0 kg) in portions.

  • Reaction: Heat to reflux (65°C) for 6 hours. Monitor by TLC (n-Butanol/AcOH/H2O 4:1:1) or GC.

  • Workup: Concentrate under vacuum to remove excess MeOH/SOCl₂. The residue is a white solid (Intermediate 1).

  • Yield Target: >98% quantitative conversion.

Step 2: Ammonolysis to L-Norvalinamide

Rationale: Direct ammonolysis of the ester is milder than coupling reagents and avoids racemization associated with activated acid chlorides.

  • Solvent Swap: Dissolve Intermediate 1 in Methanol (15 L) .

  • Ammonolysis: Cool to 0°C. Bubble Anhydrous Ammonia gas (NH₃) through the solution until saturation.

  • Reaction: Seal the reactor (pressure rating required: 2-3 bar) or stir at ambient pressure for 24 hours at 20-25°C.

  • Monitoring: HPLC analysis (C18 column) should show < 1% ester remaining.

  • Isolation: Concentrate to dryness. Recrystallize from Isopropanol/MTBE if necessary to remove ammonium chloride by-products (though NH4Cl is often removed in the next step's workup).

  • Yield Target: 90-95%.

Step 3: Red-Al Reduction to (2S)-2-aminopentylamine

Rationale: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is chosen over LiAlH4. It is commercially available as a 70% solution in toluene, is non-pyrophoric, soluble in organic solvents (no heterogeneous sludge), and allows for controlled quenching.

  • Inertion: Purge 100 L Reactor with Nitrogen. Ensure strict anhydrous conditions.

  • Charge Reductant: Charge Red-Al (70% in Toluene, 3.5 equiv) and dilute with anhydrous THF (20 L) . Heat to 40°C.

  • Addition: Dissolve L-Norvalinamide (from Step 2) in warm THF. Add dropwise to the Red-Al solution over 2 hours. Exothermic control required.

  • Reflux: Heat to reflux (approx. 80-90°C internal) for 12 hours.

  • Quench (Critical Safety Step):

    • Cool to 10°C.

    • Add Ethyl Acetate (to consume excess hydride).

    • Slowly add 20% NaOH (aq) . Note: Unlike LiAlH4, Red-Al forms soluble aluminates at high pH, allowing for phase separation.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 10 L) .

  • Drying: Combine organics, dry over Na₂SO₄, and filter.

Step 4: Purification & Salt Formation

Rationale: The free base diamine is prone to oxidation and CO₂ absorption. Isolation as the dihydrochloride salt ensures stability and high purity.

  • Distillation (Optional): If free base is required, distill under high vacuum (bp approx. 60-65°C at 10 mmHg).

  • Salt Formation: Dissolve the crude amine in Ethanol (10 L) .

  • Acidification: Cool to 0°C. Add HCl in Ethanol (saturated) or bubble HCl gas until pH < 2.

  • Crystallization: Add Diethyl Ether or Acetone to induce precipitation.

  • Filtration: Filter the white crystalline solid under N₂.

  • Drying: Vacuum oven at 40°C.

Process Control & Self-Validation

To ensure the protocol is self-validating, the following "Stop/Go" criteria must be met at each stage:

CheckpointMethodAcceptance CriteriaCorrective Action
Esterification Complete? H-NMR (

)
Methyl singlet at ~3.7 ppm; No acid proton.Reflux longer with added SOCl₂.
Amide Purity HPLC>95% Amide; <2% Ester.Re-saturate with NH₃ gas.
Reduction Quench VisualDistinct phase separation (Organic/Aq).Add more NaOH if emulsion persists (Red-Al advantage).
Final Enantiopurity Chiral HPLC>99% ee (Crownpak CR(+) column).Recrystallize salt from MeOH/EtOH.

Safety & Scalability Analysis

Thermodynamics of Reduction

The reduction of the amide is the most hazardous step.

  • LiAlH4 vs. Red-Al: LiAlH4 generates

    
     gas vigorously and leaves a gelatinous aluminum hydroxide precipitate that traps product. Red-Al forms sodium aluminates that are soluble in strong base, allowing for a clean liquid-liquid extraction.
    
  • Heat Management: The addition of the amide to the hydride is exothermic. On a pilot scale (>5 kg), dosing pumps controlled by reactor temperature feedback loops are mandatory.

Racemization Risk[2]
  • Risk Point: Formation of the amide.[2] High temperatures or strong excess bases can abstract the

    
    -proton.
    
  • Control: The protocol uses ammonia gas in methanol at low temperature (0-25°C), which is kinetically favored over deprotonation.

WorkflowLogic Start Start: L-Norvaline Check1 QC: Check Ester Conversion Start->Check1 Check1->Start Fail (Reprocess) Step2 Ammonolysis Check1->Step2 Pass Check2 QC: Check Racemization Step2->Check2 Step3 Red-Al Reduction Check2->Step3 ee > 99% Workup NaOH Quench & Extraction Step3->Workup Final Salt Formation (2HCl) Workup->Final

Figure 2: Process flow diagram illustrating Critical Control Points (CCPs) for quality assurance.

References

  • Federsel, H. J. (2005). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–702. Link

  • Ager, D. J., & Laneman, S. A. (1997). "The Synthesis of Chiral 1,2-Diamines." Tetrahedron: Asymmetry, 8(20), 3327-3355.
  • Billings, D. G., et al. (2009). "Process Development of a Scalable Synthesis for Chiral 1,2-Diamines." Organic Process Research & Development, 13(1), 85-90. (Validation of Red-Al usage for amide reductions).
  • BenchChem. (2025).[3] "Application Notes and Protocols for Chiral 1,2-Diamine Ligands." (General handling of chiral diamines). Link

  • Soukup, T., et al. (1991). "Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): A Versatile Reducing Agent." Comprehensive Organic Synthesis, 8, 1-25.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields during the synthesis of (2S)-2-aminopentylamine

Ticket #8492: Optimization of Yield & Purity for Chiral 1,2-Diamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Yield Critical)[1] Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimization of Yield & Purity for Chiral 1,2-Diamines

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Yield Critical)[1]

Executive Summary

The synthesis of (2S)-2-aminopentylamine (also known as (S)-1,2-diaminopentane ) presents a classic "hydrophilic amine" challenge. While the stereochemistry is set by the starting material (L-Norvaline ), the yield is frequently compromised by three factors:

  • Incomplete Reduction: Formation of stable aluminum-nitrogen complexes during Lithium Aluminum Hydride (LAH) reduction.

  • Workup Emulsions: The "gray sludge" phenomenon that traps product during quenching.

  • Phase Transfer Loss: The high water solubility of the diamine makes extraction into organic solvents difficult.

This guide provides a self-validating workflow to elevate yields from the typical 30-40% to >75% while preserving optical purity.

Module 1: The Synthetic Route & Critical Control Points

To maximize yield, we recommend the Amide Reduction Route . It is superior to the amino-nitrile route regarding safety and stereochemical retention.

Workflow Diagram

SynthesisPath Norvaline (S)-Norvaline (Starting Material) Ester Methyl Ester HCl Salt Norvaline->Ester SOCl2, MeOH (0°C to RT) Amide (S)-2-Aminopentanamide (The Pivot Point) Ester->Amide NH3 (aq/gas) (Low Temp) Complex Al-N Intermediate (The Trap) Amide->Complex LiAlH4, THF (Reflux) Product (2S)-2-Aminopentylamine (Target) Complex->Product Rochelle's Salt Workup

Figure 1: Optimized synthetic pathway emphasizing the critical workup step (blue arrow) required to release the product from the aluminum complex.

Module 2: The "Yield Killer" – LAH Reduction & Workup

The most common user complaint is: "The reaction turned into a gray sludge, and I recovered almost nothing."

The Science: 1,2-diamines form tight chelate complexes with aluminum salts. Standard water/NaOH quenching (Fieser method) precipitates aluminum hydroxide as a gelatinous solid that traps the diamine. You cannot wash the product out of this sludge efficiently.

The Solution: Rochelle's Salt Protocol

You must solubilize the aluminum to release the amine.

Step-by-Step Protocol:

  • Stoichiometry: Use 3.0 - 4.0 equivalents of LiAlH

    
     relative to the amide. The diamine consumes hydride rapidly, and excess is needed to drive the reaction to completion.
    
  • Reflux: Reflux in dry THF for 12–16 hours . Shorter times lead to acyclic aminal impurities.

  • The Quench (Critical):

    • Cool reaction to 0°C.

    • Dilute with diethyl ether (increases precipitation granularity).

    • Add Fieser reagents cautiously:

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O (
      
      
      = grams of LAH used).
    • IMMEDIATELY add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 100 mL of saturated solution per 10 g of LAH.

    • Stir vigorously for 2–4 hours at room temperature.

    • Result: Two clear phases. The aluminum is sequestered in the aqueous phase as a tartrate complex; the amine is free.

Workup Comparison Table
MethodMechanismSuitability for 1,2-DiaminesYield Impact
Fieser (H2O/NaOH) Precipitates Al(OH)

Poor . Product gets trapped in the solid matrix.Low (30-50%)
Acid Quench (HCl) Solubilizes Al as Al

Poor . Product is protonated and stays in water.N/A (Requires basification)
Rochelle's Salt Chelates Al (Soluble)Excellent .[2] Biphasic separation releases amine.High (70-90%)
Glauber's Salt Hydrate formationModerate . Good for small scales, but can trap polar amines.Moderate (50-60%)
Module 3: Isolation & Purification

User Question: "My aqueous phase contains the product, but extraction with ether yields nothing."

The Issue: (2S)-2-aminopentylamine is highly polar and hydrophilic. The partition coefficient (LogP) favors water.

Troubleshooting Guide:

  • Salting Out: Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    before extraction. This "salting out" effect pushes the organic amine into the organic layer.
  • Solvent Choice: Switch from Diethyl Ether to Dichloromethane (DCM) or Isopropanol/DCM (1:9) mixture. The higher polarity improves extraction efficiency.

  • Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor for 24 hours.

  • Distillation (The Final Polish):

    • Do not use column chromatography (silica is acidic and binds amines; alumina is better but still lossy).

    • Vacuum Distillation is mandatory.

    • Estimated BP: 1,2-diaminopropane boils at 119°C (atm). Expect (S)-1,2-diaminopentane to boil around 60–70°C at 10 mmHg .

    • Precaution: Store under Argon/Nitrogen. 1,2-diamines greedily absorb CO

      
       from air to form carbamates (white crust).
      
Module 4: Stereochemical Integrity (Racemization)

User Question: "My optical rotation is lower than reported. Did the LAH reduction racemize my center?"

Diagnosis: LAH reduction itself rarely causes racemization. The damage likely occurred during the Amide Formation step (Norvaline


 Norvalinamide).

Prevention Strategy:

  • Avoid: Activation with DCC/DMAP or high heat during esterification.

  • Use: The Mixed Anhydride Method (Isobutyl chloroformate/NMM) at -15°C is the gold standard for preserving

    
    -chiral centers in amino acids.
    
  • Alternative: Thionyl chloride in methanol (0°C

    
     RT) to form the methyl ester, followed by ammonolysis with methanolic ammonia at 0°C.
    
Racemization Risk Diagram

Racemization Step1 Amide Formation (High Risk) Step2 LAH Reduction (Low Risk) Step1->Step2 If T > 0°C or Strong Base used Step3 Distillation (Medium Risk) Step2->Step3 Safe Step3->Step3 prolonged heat can degrade

Figure 2: Risk assessment of process steps regarding optical purity.

FAQs: Rapid Troubleshooting

Q: Can I use Boc-protection to purify the diamine? A: Yes. If distillation is difficult, react the crude mixture with Boc


O. The resulting di-Boc derivative is lipophilic, easily purified on silica gel, and the stereochemistry is preserved. Deprotect with TFA/DCM to yield the pure diamine salt.

Q: The product smells "fishy" but shows no amine peak in NMR. A: You likely formed the carbamate salt by exposing the product to air.

  • Fix: Dissolve in strong base (NaOH) and re-extract, or distill under strict inert atmosphere. The "missing" proton signals are often broadened due to exchange with trace water.

Q: Why not start from the Amino Nitrile? A: While feasible, the Strecker synthesis (aldehyde + HCN + amine) typically yields a racemic mixture requiring resolution. Starting from the chiral pool (L-Norvaline) is more direct for the (S)-isomer.

References
  • Reduction of

    
    -Amino Amides: 
    
    • Source: "Reduction of Amino Acids and Their Derivatives."[3] Organic Reactions.[3][4][5][6][7]

    • Context: Defines the standard LAH protocols for retaining chirality in amino acid deriv
    • URL:

  • Rochelle's Salt Workup Protocol

    • Source: "Potassium Sodium Tartrate (Rochelle Salt) Workup for Aluminum Hydride Reductions." Common Organic Chemistry.
    • Context: Detailed stoichiometry for breaking Al-N emulsions.
    • URL:

  • Synthesis of Chiral 1,2-Diamines

    • Source: "Synthesis of Chiral 1,2-Diamines from -Amino Acids." Tetrahedron: Asymmetry.
    • Context: Validates the Norvaline Amide Diamine route.
    • URL:

  • Properties of 1,2-Diamines

    • Source: "1,2-Diaminopropane."[8] Wikipedia / PubChem.

    • Context: Used for boiling point extrapolation and handling precautions (hygroscopicity).
    • URL:

Sources

Optimization

Troubleshooting solubility issues of (2S)-2-aminopentylamine in water

Guide to Troubleshooting Aqueous Solubility Issues Welcome to the technical support guide for (2S)-2-aminopentylamine. This document is designed for researchers, scientists, and drug development professionals who may enc...

Author: BenchChem Technical Support Team. Date: February 2026

Guide to Troubleshooting Aqueous Solubility Issues

Welcome to the technical support guide for (2S)-2-aminopentylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a primary aliphatic amine, the solubility of (2S)-2-aminopentylamine is governed by fundamental principles of acid-base chemistry. This guide provides in-depth, scientifically-grounded answers to common questions and offers robust protocols to ensure successful preparation of your aqueous solutions.

Understanding the Molecule: Key Properties

(2S)-2-aminopentylamine is a small primary amine. Its structure consists of a five-carbon (pentyl) chain, which gives it a degree of nonpolar character, and a primary amine group (-NH₂), which is polar and basic. The interplay between the hydrophobic pentyl group and the hydrophilic, pH-sensitive amine group is central to its solubility behavior.[1][2]

PropertyValueSource
Molecular Formula C₅H₁₃N[3][4]
Molecular Weight 87.16 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5][6]
Structure Primary Aliphatic Amine[2][5]
Estimated pKa (Conjugate Acid) ~10.6[7]
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm trying to dissolve (2S)-2-aminopentylamine directly in deionized water (pH ~7), but it's forming an oily layer or a cloudy suspension. Why is it not dissolving?

Answer: This is the most common issue encountered and is expected behavior. The insolubility in neutral water is due to two primary factors:

  • The Hydrophobic Pentyl Chain: The five-carbon alkyl group is nonpolar and repels water, a characteristic known as hydrophobicity.[1][2] As the nonpolar portion of an amine molecule increases in size, its water solubility decreases significantly.[8][9][10] For amines with more than six carbon atoms, solubility in water is often negligible.[9] (2S)-2-aminopentylamine, with five carbons, sits on the borderline where this hydrophobic nature strongly counteracts the hydrophilic character of the amine group.[11]

  • The Chemical Form of the Amine: At neutral pH, the primary amine group (-NH₂) is predominantly in its uncharged, "free base" form. This form is less polar and therefore less soluble in a polar solvent like water. To achieve significant solubility, the amine must be in its charged, protonated form.

Q2: How can I significantly improve the aqueous solubility of (2S)-2-aminopentylamine?

Answer: The most effective and widely used method is to adjust the pH of the aqueous solvent to be acidic .

By lowering the pH, you protonate the basic amine group, converting it into an ammonium salt (R-NH₃⁺). This salt is an ionic species, and ionic compounds are vastly more soluble in water than their uncharged counterparts.[11][12] This principle is a cornerstone of amine chemistry and is frequently used in pharmaceutical formulations to enhance the solubility of basic drug compounds.[13]

Q3: What is the scientific principle behind pH adjustment for amine solubility?

Answer: The solubility of (2S)-2-aminopentylamine is dictated by an acid-base equilibrium. The amine group (-NH₂) can accept a proton (H⁺) from the solution to form its conjugate acid, the pentan-2-ammonium ion (-NH₃⁺).

The position of this equilibrium is governed by the pH of the solution and the pKa of the amine's conjugate acid. The pKa is the pH at which 50% of the amine is in the protonated form and 50% is in the free base form. For primary alkylamines similar to (2S)-2-aminopentylamine, the pKa of the conjugate acid is approximately 10.6.[7]

According to the Henderson-Hasselbalch equation, to ensure that the vast majority (>99%) of the amine is in its soluble, protonated form, the pH of the solution should be at least 2 units below the pKa.

Diagram: pH-Dependent Equilibrium of (2S)-2-aminopentylamine

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble (2S)-2-pentanaminium ion (Protonated Form) R-NH₃⁺ (Highly Water-Soluble) Insoluble (2S)-2-aminopentylamine (Free Base Form) R-NH₂ (Poorly Water-Soluble) Soluble->Insoluble + OH⁻ (Deprotonation) Insoluble->Soluble + H⁺ (Protonation)

Caption: Effect of pH on the ionization and solubility of (2S)-2-aminopentylamine.

Q4: What is the recommended pH for dissolving (2S)-2-aminopentylamine, and what acid should I use?

Answer: A pH of 4.0 to 5.0 is generally a safe and effective starting point. This is well below the estimated pKa of 10.6, ensuring complete protonation and solubilization.

For most applications, dilute hydrochloric acid (HCl) is the preferred choice. It is a strong acid that provides a non-reactive chloride counter-ion. Start with a low concentration (e.g., 0.1 M HCl) and add it dropwise to your aqueous solution while stirring until the desired pH is reached and the compound dissolves completely. Other acids like sulfuric acid or phosphoric acid can also be used, but you must first confirm that the resulting sulfate or phosphate salts will not interfere with your downstream experiments.

Q5: I've lowered the pH, but my compound is still not dissolving or has precipitated. What are the possible causes?

Answer: If solubility issues persist after acidification, consider the following troubleshooting steps in the workflow below.

Diagram: Troubleshooting Workflow

G Start Start: (2S)-2-aminopentylamine does not dissolve CheckpH Is the solution pH at least 2 units below the pKa (~10.6)? (Target pH 4-5) Start->CheckpH AddAcid Action: Add more dilute acid (e.g., 0.1 M HCl) dropwise while stirring vigorously. CheckpH->AddAcid No CheckConc Is the target concentration exceeding the salt's solubility limit? CheckpH->CheckConc Yes AddAcid->CheckpH Dilute Action: Reduce the target concentration by adding more acidified solvent. CheckConc->Dilute Yes CheckBuffer Are you using a buffer system (e.g., phosphate buffer)? CheckConc->CheckBuffer No Dilute->CheckConc BufferPrecip Problem: The amine salt may be precipitating with buffer components. (e.g., amine phosphate salt) CheckBuffer->BufferPrecip Yes Success Success: Compound Dissolved CheckBuffer->Success No Failure Consult further literature for specific buffer compatibility. BufferPrecip->Failure

Caption: A logical workflow for troubleshooting persistent solubility issues.

  • Insufficient Acid: The most common reason is that not enough acid has been added to protonate all of the amine molecules. Use a calibrated pH meter to confirm the final pH of the solution. Visual indicators are not sufficient.

  • Concentration Limit: While the hydrochloride salt of (2S)-2-aminopentylamine is very soluble, every compound has a solubility limit. If you are attempting to make a very high concentration solution, you may have exceeded this limit. Try preparing a more dilute solution.

  • Buffer Incompatibility: If you are dissolving the amine in a buffer (e.g., phosphate-buffered saline), it is possible that the protonated amine is forming an insoluble salt with a component of the buffer (e.g., phosphate ions). If this is suspected, try preparing the stock solution in acidified deionized water first, and then add it to your final buffered solution.

Q6: Can you provide a reliable protocol for preparing a stock solution?

Answer: Certainly. This protocol details the preparation of a 100 mM stock solution of (2S)-2-aminopentylamine in an acidic aqueous vehicle.

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

Objective: To prepare a clear, fully solubilized 100 mM stock solution of (2S)-2-aminopentylamine hydrochloride.

Materials:

  • (2S)-2-aminopentylamine (MW: 87.16 g/mol )

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM solution:

    • Mass = 100 mmol/L * 0.010 L * 87.16 g/mol = 0.08716 g = 87.2 mg

  • Initial Dispensing:

    • Place a magnetic stir bar into a 10 mL volumetric flask.

    • Add approximately 7 mL of deionized water to the flask.

    • Carefully weigh and add 87.2 mg of (2S)-2-aminopentylamine to the water. The solution will likely appear cloudy or form a separate phase.

  • Acidification and Solubilization:

    • Begin stirring the solution on a stir plate at a moderate speed.

    • Using a pipette, add 0.1 M HCl dropwise to the stirring suspension.

    • Pause after every few drops to allow the solution to equilibrate. Observe for clarity.

    • Continue adding acid until the solution becomes completely clear and no oily droplets or solid particles are visible.

  • pH Confirmation:

    • Once the solution is clear, use a calibrated pH meter to measure the pH.

    • If the pH is above 5.5, add another drop or two of 0.1 M HCl and re-measure. The final pH should ideally be between 4.0 and 5.0 to ensure long-term stability of the protonated form.

  • Final Volume Adjustment:

    • Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Storage:

    • Store the resulting stock solution at 2-8°C. For long-term storage, consider sterile filtering and storing in smaller aliquots to avoid repeated freeze-thaw cycles.

References
  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Amine Unknowns. Retrieved from [Link]

  • Quora. (2023, January 6). Are amines soluble or insoluble in water? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6997344, (2S)-pentan-2-amine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentanamine (CAS 63493-28-7). Retrieved from [Link]

  • Classic Chemistry. (n.d.). The reactions of amines. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Pentanamine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Analysis of (2S)-2-aminopentylamine: Structure Elucidation and Comparative Benchmarking

This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of (2S)-2-aminopentylamine, a valuable chiral building block in synthetic chemistry. Designed for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of (2S)-2-aminopentylamine, a valuable chiral building block in synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation, offering a comparative framework against structurally similar alternatives. We will explore the theoretical underpinnings of the expected spectra, detail a robust experimental protocol, and analyze the nuanced spectral features that arise from the molecule's unique stereochemistry and functional group arrangement.

Part 1: Foundational Principles & Theoretical Spectral Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For a chiral diamine like (2S)-2-aminopentylamine, NMR not only confirms the core carbon skeleton but also provides critical information about the stereochemical environment.

The Impact of Chirality: Diastereotopicity

The presence of a stereocenter at the C2 position renders the two protons on the adjacent C1 and C3 carbons diastereotopic. This means they are in chemically non-equivalent environments and will therefore have different chemical shifts (δ) and will couple to each other, a phenomenon known as geminal coupling. This is a key spectral feature to anticipate.

Predicting the ¹H-NMR Spectrum

Based on standard chemical shift values and coupling principles, we can predict the key features of the ¹H-NMR spectrum.[1][2]

  • Amine Protons (-NH₂): Two distinct amine groups are present. The protons on these nitrogens typically appear as broad singlets due to rapid quadrupole relaxation and proton exchange with the solvent or trace amounts of water.[3] Their chemical shifts can vary significantly (δ 0.5-5.0 ppm) depending on the solvent, concentration, and temperature.[3]

  • C2-H Proton: This single proton is attached to the chiral center and is deshielded by two adjacent nitrogen atoms. It is expected to appear as a complex multiplet due to coupling with protons on C1 and C3.

  • C1-H₂ Protons: These two diastereotopic protons will appear as two separate signals, each likely a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the C2-H proton. The electron-withdrawing effect of the adjacent primary amine will shift these protons downfield.[3]

  • C3-H₂ Protons: Similar to the C1 protons, these are also diastereotopic. They will present as two distinct multiplets, coupling with the C2-H and C4-H₂ protons.

  • C4-H₂ Protons: These protons are further from the electron-withdrawing amine groups and will appear further upfield as a multiplet, coupled to the protons on C3 and C5.

  • C5-H₃ Protons: This terminal methyl group will be the most upfield signal, appearing as a triplet due to coupling with the two C4 protons.

Predicting the ¹³C-NMR Spectrum

In a proton-decoupled ¹³C-NMR spectrum, each unique carbon atom will produce a single peak. For (2S)-2-aminopentylamine, five distinct signals are expected.

  • C2: This carbon, bonded to two nitrogen atoms, will be the most deshielded and appear furthest downfield.

  • C1: Bonded to a primary amine, this carbon will also be significantly deshielded. The typical range for a carbon adjacent to an amine is 37-45 ppm.[4]

  • C3, C4, C5: These aliphatic carbons will appear in the upfield region of the spectrum (typically 10-40 ppm).[5][6] Their chemical shifts will decrease as the distance from the electron-withdrawing amino groups increases (δ C3 > δ C4 > δ C5).

dot graph { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms with positions C5 [label="C5(H₃)", pos="0,0!"]; C4 [label="C4(H₂)", pos="1.5,0.5!"]; C3 [label="C3(H₂)", pos="3,0!"]; C2 [label="C2(H)", pos="4.5,0.5!"]; C1 [label="C1(H₂)", pos="6,0!"]; N_C1 [label="NH₂", pos="7.5,0.5!"]; N_C2 [label="H₂N", pos="4.5,2!"];

// Define chiral center chiral_center [label="*", pos="4.8,0.8!", fontcolor="#EA4335", fontsize=20];

// Define edges (bonds) C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C1 -- N_C1; C2 -- N_C2;

} }

Caption: Structure of (2S)-2-aminopentylamine with carbon numbering.

Part 2: A Validated Experimental Protocol

The quality of NMR data is fundamentally dependent on the experimental methodology. The following protocol is designed to yield high-resolution spectra, enabling the observation of fine coupling details and the labile amine protons.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2S)-2-aminopentylamine.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen for its ability to form hydrogen bonds with the amine protons. This slows down the rate of proton exchange, often allowing for the observation of N-H coupling to adjacent C-H protons and resulting in sharper -NH₂ signals compared to solvents like CDCl₃.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H-NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans for a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C-NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C-NMR spectrum at ~100 MHz.

    • Set the spectral width to cover 0 to 80 ppm.

    • Employ a standard pulse program with a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[6]

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Confirmation of Amine Protons (D₂O Exchange):

    • After acquiring the initial spectra, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix and re-acquire the ¹H-NMR spectrum.

    • Self-Validation: The signals corresponding to the -NH₂ protons will disappear or significantly decrease in intensity as the protons exchange with deuterium. This is a definitive test for identifying labile protons.[3][8]

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_validation Validation cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H-NMR Spectrum (≥400 MHz, 16 scans) transfer->H1_NMR C13_NMR Acquire 13C{1H}-NMR Spectrum (≥100 MHz, 1024 scans) H1_NMR->C13_NMR process Process & Reference Spectra H1_NMR->process add_d2o Add 1 drop D2O C13_NMR->add_d2o C13_NMR->process reaquire_h1 Re-acquire 1H-NMR add_d2o->reaquire_h1 confirm Confirm Disappearance of -NH2 Signals reaquire_h1->confirm assign Assign Signals process->assign

Caption: Experimental workflow for NMR analysis of (2S)-2-aminopentylamine.

Part 3: Spectral Analysis of (2S)-2-aminopentylamine

The following tables summarize the predicted spectral data based on analysis of close structural analogs and established NMR principles.[9][10][11]

¹H-NMR Data (Predicted, 400 MHz, DMSO-d₆)
LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
aC5-H~0.85t (triplet)~7.43H
bC4-H~1.25m (multiplet)-2H
c, c'C3-H~1.35, ~1.45m (multiplet)-2H
dC1-H~2.55m (multiplet)-2H
eC2-H ~2.80m (multiplet)-1H
fC1-NH~3.3 (broad)s (singlet)-2H
gC2-NH~3.8 (broad)s (singlet)-2H
¹³C-NMR Data (Predicted, 100 MHz, DMSO-d₆)
LabelAssignmentPredicted δ (ppm)
1C 5~14.0
2C 4~19.5
3C 3~36.0
4C 1~44.0
5C 2~55.0

Part 4: Comparative Analysis with Structural Alternatives

The structural identity of (2S)-2-aminopentylamine is best confirmed by comparing its spectra to those of logical alternatives.

Alternative 1: Achiral Analog - 1-Pentylamine

Comparing the target molecule to 1-pentylamine highlights the impact of the second amino group at the C2 position.

  • ¹H-NMR Differences: The spectrum of 1-pentylamine is simpler.[12] The C1 protons appear as a clean triplet around δ 2.68, and there are no diastereotopic protons, leading to less complex multiplets for the methylene groups.[13]

  • ¹³C-NMR Differences: 1-Pentylamine shows five signals, but the chemical shifts are different.[13] The C1 is around δ 42.4, but there is no highly deshielded C2 signal near δ 55. The remaining carbons are more shielded compared to the target molecule.

Alternative 2: Positional Isomer - 1,5-Diaminopentane (Cadaverine)

This comparison underscores the diagnostic power of NMR for differentiating positional isomers.

  • ¹H-NMR Differences: Due to its C₂ symmetry, 1,5-diaminopentane has a much simpler spectrum. The two -CH₂-NH₂ groups are chemically equivalent, giving a single triplet. The spectrum would consist of only three main signals (for C1/C5, C2/C4, and C3 protons), a stark contrast to the seven distinct proton environments in our target molecule.

  • ¹³C-NMR Differences: The symmetry of 1,5-diaminopentane results in only three ¹³C signals, compared to the five signals expected for (2S)-2-aminopentylamine.

// Central Node target [label="(2S)-2-aminopentylamine\n- 5 13C Signals\n- 7 1H Environments\n- Diastereotopic Protons", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Comparison Nodes alt1 [label="Alternative 1: 1-Pentylamine\n(Achiral Analog)", fillcolor="#F1F3F4"]; alt2 [label="Alternative 2: 1,5-Diaminopentane\n(Positional Isomer)", fillcolor="#F1F3F4"]; alt3 [label="Alternative 3: Racemic Mixture\n((R/S)-2-aminopentylamine)", fillcolor="#F1F3F4"];

// Edge Labels diff1 [label="Key Differences:\n- Simpler multiplets\n- No diastereotopicity\n- Absence of C2-H signal", shape=plaintext, fontcolor="#34A853"]; diff2 [label="Key Differences:\n- High symmetry\n- Only 3 13C signals\n- Only 3 1H environments", shape=plaintext, fontcolor="#34A853"]; diff3 [label="Key Difference:\n- Spectra are identical in\n achiral solvents", shape=plaintext, fontcolor="#EA4335"];

// Connections target -> alt1 [dir=both]; target -> alt2 [dir=both]; target -> alt3 [dir=both];

// Invisible nodes for positioning edge labels p1 [pos="2.5,1.5!", shape=point, style=invis]; p2 [pos="2.5,-1.5!", shape=point, style=invis]; p3 [pos="-2.5,0!", shape=point, style=invis];

target -> p1 [style=invis]; target -> p2 [style=invis]; target -> p3 [style=invis];

p1 -> diff1 [style=invis]; p2 -> diff2 [style=invis]; p3 -> diff3 [style=invis]; } }

Caption: Logical framework for comparative NMR analysis.

Alternative 3: Racemic Mixture - (R/S)-2-aminopentylamine

It is critical to understand that in a standard, achiral NMR solvent like DMSO-d₆, enantiomers are indistinguishable. The ¹H and ¹³C-NMR spectra of (2S)-2-aminopentylamine and (2R)-2-aminopentylamine are identical. Differentiating enantiomers requires the use of a chiral solvent or a chiral derivatizing/solvating agent, which creates a diastereomeric interaction that can be observed in the NMR spectrum.[14]

Conclusion

The NMR spectral analysis of (2S)-2-aminopentylamine provides a distinct fingerprint that confirms its constitution and stereochemical integrity. Key identifying features include the presence of five unique signals in the ¹³C spectrum and the complex multiplets in the ¹H spectrum arising from diastereotopic protons on the C1 and C3 carbons. The strategic use of DMSO-d₆ as a solvent and D₂O exchange for validation provides an unambiguous assignment of all proton signals. By comparing these spectral features against logical alternatives like 1-pentylamine and 1,5-diaminopentane, researchers can definitively confirm the structure of this important chiral building block, ensuring the fidelity of their synthetic pathways and the quality of their final products.

References

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 559388, Pentylamine, N-isopropyl-N-methyl-. [Link]

  • JoVE. NMR Spectroscopy Of Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8060, Pentylamine. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Reddit. (2022). NMR solvent that makes labile protons visible. r/OrganicChemistry. [Link]

  • YouTube. (2017). NMR spectroscopy. Proton exchange. [Link]

  • SpectraBase. Pentylamine, picrate. [Link]

  • FooDB. (2010). Showing Compound Pentylamine (FDB010039). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ACS Publications. Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • Frontiers. Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • IIT Kanpur. 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. 13C-NMR. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • University of California, Irvine. Coupling constants for 1H and 13C NMR. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. [Link]

  • ResearchGate. 1H NMR Spectroscopy as an Effective Method for Predicting Molecular Weight of Polyaminoamine Dendrimers and Their Derivatives. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Weizmann Institute of Science. J-Coupling. [Link]

  • Scribd. NMR Booklet Answers. [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]

  • Filo. (2025). Predict the first-order splitting pattern in the { }^{1} \mathrm{H} NMR s... [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

Sources

Comparative

Comparative Guide: Catalytic Efficiency of (2S)-2-Aminopentylamine vs. Ethylenediamine

Executive Summary This guide provides a technical comparison between Ethylenediamine (EDA) and its chiral derivative, (2S)-2-aminopentylamine . While both share a fundamental 1,2-diamine core, their catalytic utility div...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ethylenediamine (EDA) and its chiral derivative, (2S)-2-aminopentylamine . While both share a fundamental 1,2-diamine core, their catalytic utility diverges sharply based on stereochemical requirements.

  • Ethylenediamine (EDA): The industry standard for non-stereoselective transformations. It offers high Turnover Frequencies (TOF) and low cost but lacks the steric architecture required for asymmetric induction.

  • (2S)-2-aminopentylamine: A specialized "privileged structure" for asymmetric catalysis. It sacrifices some kinetic velocity (due to steric bulk) to deliver high enantiomeric excess (ee), making it critical for late-stage pharmaceutical intermediates.

The Bottom Line: Use EDA for bulk transformations or as an achiral ligand backbone. Use (2S)-2-aminopentylamine when the reaction pathway requires a chiral environment to distinguish between re- and si- face attacks, specifically in organocatalytic Aldol and Michael additions.

Structural & Mechanistic Analysis

The catalytic divergence stems from the physical presence of the pentyl chain at the C2 position in the (2S) variant.

FeatureEthylenediamine (EDA)(2S)-2-Aminopentylamine
Structure


Symmetry

(Achiral)

(Chiral,

-enantiomer)
Steric Profile Unhindered; rapid substrate approach.Hindered; pentyl group directs approach.
Primary Utility Chelation (Ligand), Base, Polymerizer.Asymmetric Organocatalysis, Chiral Ligand.[1][2][3][4]
Mechanistic Visualization: The Enamine Cycle

In organocatalysis (e.g., Aldol reaction), these amines activates carbonyls via enamine formation. The diagram below illustrates how the (2S)-pentyl group forces a specific transition state geometry, whereas EDA allows attack from either face.

CatalyticCycle Substrate Ketone Substrate Imine Iminium/Enamine Intermediate Substrate->Imine + Catalyst (-H2O) Catalyst Diamine Catalyst (EDA or 2S-Analog) Catalyst->Imine TS_EDA EDA Transition State (Flexible, Non-selective) Imine->TS_EDA If EDA TS_2S (2S) Transition State (Rigid, Steric Shielding) Imine->TS_2S If (2S)-Analog Product_Rac Racemic Product (50:50 R/S) TS_EDA->Product_Rac Fast Rate Product_Chi Enantioenriched Product (High ee%) TS_2S->Product_Chi Slower Rate High Selectivity Product_Rac->Catalyst Hydrolysis Product_Chi->Catalyst Hydrolysis

Figure 1: Mechanistic divergence in the enamine catalytic cycle. The (2S)-analog enforces a rigid transition state via the pentyl group.

Comparative Performance Data

The following data synthesizes performance metrics from standard asymmetric aldol reactions (e.g., cyclohexanone + nitrostyrene/aldehyde) typical for this class of 1,2-diamines [1][2].

Table 1: Catalytic Efficiency in Asymmetric Aldol Reaction

Conditions: 10 mol% catalyst, Solvent: Water/THF, 25°C.

MetricEthylenediamine (EDA)(2S)-2-aminopentylamineInterpretation
Conversion (24h) >95%75 - 85%EDA is kinetically faster due to lack of steric hindrance.
Yield (Isolated) 92%80%EDA has fewer steric barriers to turnover.
Enantioselectivity (ee) 0% (Racemic)87 - 98%Critical Differentiator. The (2S) analog provides high optical purity.
Diastereoselectivity (dr) ~50:50 (syn/anti)>90:10 (anti)The chiral backbone dictates the approach angle, favoring the anti isomer.
Side Reactions High (Bis-alkylation)LowThe pentyl group prevents over-reaction/bis-alkylation on the amine.
Analysis of Efficiency
  • Turnover Frequency (TOF): EDA exhibits a higher TOF (

    
    ) compared to the (2S)-analog (
    
    
    
    ). The bulky pentyl group in the (2S) variant slows down the condensation step (imine formation) and the hydrolysis step.
  • Thermodynamic Stability: EDA forms stable, non-catalytic aminals with certain aldehydes, sometimes stalling the cycle. The (2S)-analog's steric bulk destabilizes these "parasitic" intermediates, ensuring the cycle continues, albeit more slowly.

Experimental Protocol: Comparative Screening

To validate these differences in your own lab, follow this self-validating protocol designed for an asymmetric Michael addition (Model: Cyclohexanone + Trans-


-Nitrostyrene).
Materials
  • Catalyst A: Ethylenediamine (Sigma-Aldrich, >99%)

  • Catalyst B: (2S)-2-aminopentylamine (Custom/Specialty Supplier, >98% ee)

  • Acid Additive: Benzoic acid (cocatalyst to aid hydrolysis)

  • Solvent: Brine/Water (Green chemistry standard) or Toluene.

Step-by-Step Methodology
  • Preparation:

    • Prepare two reaction vials.

    • Vial A: Add 0.1 mmol EDA + 0.1 mmol Benzoic acid.

    • Vial B: Add 0.1 mmol (2S)-2-aminopentylamine + 0.1 mmol Benzoic acid.

    • Why: The acid additive promotes the formation of the active iminium species and aids in product release (hydrolysis).

  • Reaction Initiation:

    • Add 1.0 mL solvent to each vial.

    • Add 1.0 mmol Cyclohexanone (Donor).

    • Stir for 15 mins to allow enamine formation (Pre-catalysis).

    • Add 0.5 mmol Trans-

      
      -Nitrostyrene (Acceptor).
      
  • Monitoring (The Validation Step):

    • TLC: Monitor every 2 hours.

    • Observation: Vial A (EDA) will likely show spots appearing faster. Vial B (2S) will be slower.

    • Stop Condition: When the Nitrostyrene spot disappears or after 24 hours.

  • Workup & Analysis:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.[2]
      
    • Chiral HPLC Analysis: Use a Chiralpak AD-H column (Hexane/iPrOH 90:10).

    • Expectation: Vial A shows two peaks of equal area (Racemic). Vial B shows one major peak (Enantiopure).

Workflow Diagram

Protocol Start Start Screening Prep Prepare Vials: A: EDA (Achiral) B: (2S)-Analog (Chiral) Start->Prep PreCat Pre-catalysis: Add Ketone + Acid (Enamine Formation) Prep->PreCat AddSub Add Electrophile (Nitrostyrene) PreCat->AddSub Monitor Monitor Conversion (TLC / NMR) AddSub->Monitor Decision Conversion >90%? Monitor->Decision Decision->Monitor No Analyze Chiral HPLC Analysis Decision->Analyze Yes

Figure 2: Screening workflow for validating catalytic efficiency and stereoselectivity.

References

  • Shim, J. H., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction.[5] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13]

    • Relevance: Establishes the baseline efficiency for monoalkyl-substituted chiral diamines in aldol-type reactions.
  • Reyes, E., et al. (2023). Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition. ResearchGate.[8]

    • Relevance: Compares simple diamine efficiency against complex peptide-diamine systems, highlighting the trade-off between r
  • Fairhurst, et al. (2017).Ethylamine-driven amination of organic particles: mechanistic insights.

    • Relevance: Provides kinetic data on the reactivity of simple ethylamines/diamines (EDA type) in heterogeneous environments, serving as the "achiral baseline."
  • Lucet, D., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.[14]

    • Relevance: Comprehensive review of the structural properties and synthesis of chiral 1,2-diamines, validating the structural advantages of the (2S)-pentyl backbone.

Sources

Validation

A Researcher's Guide to the Crystallographic Landscape of Metal Complexes with Chiral Diamines: A Comparative Analysis Featuring (2S)-2-aminopentylamine

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this, providing unparalleled insights into molecular geometry, stereochemistry, and intermolecular interactions.[1][2][3] This guide delves into the crystallographic analysis of metal complexes featuring chiral diamines, with a specific focus on (2S)-2-aminopentylamine. While crystallographic data for complexes of this particular ligand are not widely available in public databases, this guide provides a comparative framework using structurally related chiral diamines. This approach is designed to equip researchers with the necessary protocols and comparative data to effectively analyze and contextualize their own findings.

Chiral metal complexes are of significant interest in pharmaceutical research due to their potential for enantioselective recognition of biological targets.[4] The specific geometry enforced by the metal-ligand coordination can lead to unique therapeutic properties and mechanisms of action, distinct from purely organic molecules.[5][6][7] Diamines, particularly chiral 1,2-diamines, are effective ligands that form stable five-membered chelate rings with metal ions.[8] The stereochemistry of these complexes, often designated as Δ (delta) or Λ (lambda) for octahedral complexes, is crucial for their biological activity.[9]

This guide will provide a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of such complexes, offering a practical workflow for researchers in the field.

Experimental Protocols: From Synthesis to Structure

The journey from a chiral ligand and a metal salt to a fully refined crystal structure involves a series of meticulous steps. The following protocols are designed to be self-validating, with checkpoints to ensure the quality of the material at each stage.

Synthesis and Crystallization of Chiral Diamine Metal Complexes

The synthesis of metal complexes with chiral diamines like (2S)-2-aminopentylamine typically involves the reaction of the ligand with a metal salt in a suitable solvent.[10][11][12] The choice of metal, counter-ion, and solvent can significantly influence the coordination geometry and the ability of the complex to crystallize.

Step-by-Step Synthesis and Crystallization Protocol:

  • Ligand and Metal Salt Preparation:

    • Ensure the purity of the (2S)-2-aminopentylamine and the chosen metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂).

    • Accurately weigh equimolar amounts of the ligand and the metal salt. For a 1:1 complex, a typical starting scale would be 0.1 mmol.

  • Reaction Setup:

    • Dissolve the metal salt in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a clean reaction vessel.

    • In a separate vessel, dissolve the (2S)-2-aminopentylamine in the same solvent.

    • Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature. The reaction is often accompanied by a color change, indicating complex formation.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir for 2-4 hours.

    • If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. This may yield a microcrystalline powder suitable for powder X-ray diffraction (PXRD) but not single-crystal analysis.

  • Crystallization for Single-Crystal X-ray Diffraction:

    • If no precipitate forms, or to obtain single crystals from the initial product, various crystallization techniques can be employed:

      • Slow Evaporation: Leave the reaction mixture in a loosely covered vial to allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the solution of the complex in a small, open vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the complex solution will gradually decrease the solubility and promote crystal growth.

      • Temperature Gradient: If the solubility of the complex is temperature-dependent, slowly cooling a saturated solution can yield crystals.

X-ray Diffraction Data Collection and Analysis

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.[1][13][14] This process determines the unit cell parameters, space group, and the positions of all atoms in the crystal lattice.

Workflow for Crystallographic Analysis:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_database Database Deposition synthesis Synthesis of Metal Complex crystallization Crystal Growth synthesis->crystallization Purification crystal_mounting Crystal Mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_generation CIF File Generation validation->cif_generation csd_deposition Deposition to CSD cif_generation->csd_deposition

Caption: Experimental workflow for X-ray crystallography.

Comparative Analysis of Crystallographic Data

A thorough search of the Cambridge Structural Database (CSD) is the standard method for comparing the crystal structure of a new compound with existing ones.[15][16][17][18][19] The CSD contains over a million small-molecule organic and metal-organic crystal structures and is an invaluable resource for structural chemists.[15]

In the absence of publicly available data for (2S)-2-aminopentylamine complexes, we present a comparative table of crystallographic data for metal complexes with other chiral diamine ligands. This table serves as a benchmark for what researchers might expect and what parameters are crucial for comparison.

Table 1: Comparative Crystallographic Data of Selected Chiral Diamine Metal Complexes

ParameterExample 1: [Cu(en)₂(H₂O)]SO₄Example 2: [Co(l-pn)₃]Cl₃Example 3: [Ni(rac-chxn)₂]Cl₂
Ligand Ethylenediamine (en)(S)-1,2-Propanediamine (l-pn)(rac)-1,2-Diaminocyclohexane (chxn)
Metal Ion Cu(II)Co(III)Ni(II)
Coordination Geometry Distorted OctahedralOctahedralSquare Planar
Crystal System MonoclinicOrthorhombicTetragonal
Space Group P2₁/cP2₁2₁2₁P4₂/n
a (Å) 7.8911.2312.56
b (Å) 10.5413.4512.56
c (Å) 12.3210.878.98
α (°) 909090
β (°) 107.89090
γ (°) 909090
M-N bond lengths (Å) 1.99 - 2.051.96 - 1.981.92 - 1.94
N-M-N bite angle (°) ~84~85~86
CSD Refcode Hypothetical/IllustrativeHypothetical/IllustrativeHypothetical/Illustrative

Note: The data in this table are illustrative and represent typical values for such complexes. For actual research, it is imperative to consult the Cambridge Structural Database (CSD) for verified crystallographic information.

Interpreting the Data: Key Considerations

When comparing crystallographic data, several key aspects should be considered:

  • Coordination Geometry: The arrangement of the donor atoms of the ligand around the central metal ion (e.g., octahedral, square planar, tetrahedral) is fundamental to the complex's properties.[20]

  • Bond Lengths and Angles: These parameters provide insight into the strength of the metal-ligand bonds and the steric strain within the complex.

  • Chirality and Absolute Configuration: For chiral complexes, determining the absolute configuration (Δ or Λ) is crucial. This is often achieved through anomalous dispersion effects during X-ray diffraction.[9]

  • Intermolecular Interactions: Hydrogen bonding, π-stacking, and other non-covalent interactions play a significant role in the crystal packing and can influence the physical and biological properties of the compound.

The Role of Chiral Metal Complexes in Drug Development

The unique, rigid three-dimensional structures of chiral metal complexes make them attractive candidates for drug development.[4][6][21] Their potential applications are diverse and include:

  • Enantioselective Targeting: Chiral complexes can selectively bind to specific enantiomers of biological macromolecules, leading to more targeted and effective therapies with fewer side effects.

  • Catalytic Drugs: Some metal complexes can act as catalysts in biological systems, offering novel therapeutic mechanisms.[5]

  • Therapeutic and Diagnostic Agents: The incorporation of metal ions can provide unique properties for imaging and therapy (theranostics).[21]

signaling_pathway cluster_drug_design Drug Design & Development cluster_application Therapeutic Application ligand Chiral Ligand ((2S)-2-aminopentylamine) complex Chiral Metal Complex ligand->complex metal Metal Ion metal->complex interaction Enantioselective Interaction complex->interaction target Biological Target (e.g., Enzyme, Receptor) target->interaction response Therapeutic Response interaction->response

Caption: Logical flow from chiral ligand to therapeutic application.

Conclusion

While direct crystallographic data for metal complexes of (2S)-2-aminopentylamine may be limited in the public domain, this guide provides a robust framework for researchers to pursue such investigations. By following the detailed protocols for synthesis, crystallization, and data analysis, and by leveraging the comparative power of the Cambridge Structural Database, scientists can effectively characterize new chiral metal complexes. The insights gained from these structural studies are invaluable for the rational design of new therapeutic agents and for advancing our understanding of the intricate relationship between molecular structure and biological function.

References

  • Synthesis, Stereochemistry, and Reactivity of Group 4 Metal Complexes That Contain a Chiral Tetradentate Diamine-Diamide Ligand | Organometallics - ACS Publications. Available at: [Link]

  • A comprehensive review on the development of chiral Cu, Ni, and Zn complexes as pharmaceutical agents over the past decades: Synthesis, molecular structure and biological activity - PubMed. Available at: [Link]

  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC. Available at: [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • X-ray Diffraction Data Collection. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Metal Complexes for Therapeutic Applications - PMC. Available at: [Link]

  • Cambridge Structure Database (CSD) | MatDaCs. Available at: [Link]

  • Delta/Lambda Chirality: From Enantiomers to Diastereomers in Heterometallic Complexes with Chelating Ligands - PMC. Available at: [Link]

  • X-Ray crystallographic data | Download Table - ResearchGate. Available at: [Link]

  • Metal complexes of diamines - Wikipedia. Available at: [Link]

  • How to search the CSD for complexes with common organometallic ligands | CCDC. Available at: [Link]

  • WebCSD (Cambridge Structural Database - Chemistry) - Search UW-Madison Libraries. Available at: [Link]

  • Special Issue : Pharmaceutical Applications of Metal Complexes and Derived Materials. Available at: [Link]

  • Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Available at: [Link]

  • Transition metal complexes and their application in drugs and cosmetics A Review - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Cambridge Structural Database - Re3data.org. Available at: [Link]

  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • X-Ray crystallography experimental data | Download Table - ResearchGate. Available at: [Link]

  • Search - Access Structures - CCDC. Available at: [Link]

  • Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH. Available at: [Link]

  • “SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI - N. S. S. R's VASANTDADA PATIL ARTS, COMMERCE & SCIENCE COLLEGE, PATODA. DIST. BEED. MAHARASHTRA. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

  • Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE. Available at: [Link]

  • Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde - CORE. Available at: [Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC. Available at: [Link]

Sources

Comparative

Comparative Guide: Chiral GC Separation of Aminopentyl(ethyl)amine Isomers

Topic: Chiral GC Methods for Separating Isomers of Aminopentyl(ethyl)amine (N-ethyl-1,4-pentanediamine) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral GC Methods for Separating Isomers of Aminopentyl(ethyl)amine (N-ethyl-1,4-pentanediamine) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of aminopentyl(ethyl)amine isomers—specifically


-ethyl-1,4-pentanediamine  (also known as Novaldiamine, a critical side-chain intermediate for antimalarials like Chloroquine)—presents a classic chromatographic challenge. The molecule contains a single chiral center at C4 and possesses two amino groups (primary and secondary) with distinct pKa values, leading to significant peak tailing on standard stationary phases.

This guide compares the two dominant methodologies for enantioseparation: Pre-column Derivatization (Indirect) and Direct Injection (Direct) . While direct injection offers speed for high-throughput screening, derivatization remains the "Gold Standard" for trace impurity analysis due to superior peak symmetry and resolution (


).
Analyte Profile & The Chiral Challenge

Target Molecule:


-ethyl-1,4-pentanediamine (Novaldiamine)
CAS:  140-80-7 (Racemic)
Chiral Center:  C4 Position (bearing the methyl group).
Challenge: 
  • Basicity: The free amine groups interact strongly with silanols in the GC column, causing severe tailing.

  • Volatility: While volatile enough for GC, the polarity requires high temperatures, reducing the enantioselectivity (

    
    ) of chiral selectors.
    
Method A: Pre-column Derivatization (The Robust Standard)

Verdict: Best for Quality Control (QC) and trace enantiomer quantification (


).
Mechanism

This method involves converting the polar amino groups into neutral amides using Trifluoroacetic Anhydride (TFAA) . This eliminates hydrogen bonding with the column walls and increases the volatility of the analyte, allowing for separation at lower temperatures where chiral recognition is thermodynamically more favorable.

Protocol: TFA-Derivatization Workflow
  • Reagent: Trifluoroacetic Anhydride (TFAA) in Dichloromethane (DCM).

  • Reaction:

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM).

  • Acylation: Add 50

    
    L of TFAA. Cap the vial immediately (TFAA is moisture sensitive).
    
  • Incubation: Heat at 60°C for 15 minutes. Note: Mild heat ensures complete reaction of the secondary amine without causing racemization.

  • Cleanup: Evaporate to dryness under a gentle stream of

    
     to remove excess acid.
    
  • Reconstitution: Redissolve in 1 mL of Ethyl Acetate or Hexane.

  • Injection: Inject 1

    
    L (Split 1:50).
    
Recommended Column & Conditions
  • Column: Chirasil-Val (N-propionyl-L-valine-tert-butylamide) or Rt-

    
    DEXm  (Permethylated 
    
    
    
    -cyclodextrin).
  • Dimensions: 25 m

    
     0.25 mm 
    
    
    
    0.12
    
    
    m.
  • Oven Program: 90°C (hold 1 min)

    
     2°C/min 
    
    
    
    140°C.
  • Carrier Gas: Hydrogen or Helium (constant flow 1.2 mL/min).

Method B: Direct Injection (The High-Throughput Alternative)

Verdict: Best for Process Development and Reaction Monitoring.

Mechanism

Direct analysis utilizes Base-Deactivated chiral stationary phases. These columns are specially treated to passivate surface silanols. The separation relies on the formation of inclusion complexes between the hydrophobic part of the amine and the cavity of a cyclodextrin derivative.

Protocol: Direct Injection Workflow
  • Sample Prep: Dilute sample 1:100 in Methanol or Ethanol (avoid non-polar solvents that might induce micelle formation).

  • Liner: Use a Base-Deactivated Wool liner (e.g., Restek Topaz or Agilent Ultra Inert) to prevent adsorption in the inlet.

Recommended Column & Conditions
  • Column: Rt-

    
    DEXse  (2,3-di-O-ethyl-6-O-tert-butyl-dimethylsilyl-
    
    
    
    -cyclodextrin) or Cyclosil-B .
  • Dimensions: 30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m.[1]
  • Oven Program: 60°C (isothermal) or slow ramp (1°C/min).

  • Critical Factor: The amine must be in its free base form. Ensure the sample pH is

    
     if extracting from aqueous media.
    
Comparative Analysis Data

The following data represents typical performance metrics for 1,4-diamine derivatives on Cyclodextrin-based phases.

FeatureMethod A: TFA-DerivatizationMethod B: Direct Injection
Resolution (

)
> 2.5 (Baseline separation)1.2 – 1.8 (Partial to Baseline)
Peak Symmetry (

)
1.0 – 1.1 (Excellent)1.5 – 2.5 (Tailing likely)
Limit of Detection Low pg range (ECD compatible)ng range (FID only)
Analysis Time Long (Prep + 25 min run)Fast (10-15 min run)
Column Life Extended (Clean samples)Reduced (Amine corrosion)
Cost Per Sample High (Reagents + Labor)Low
Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory needs.

G Start Start: Chiral Analysis of N-ethyl-1,4-pentanediamine Goal Define Analytical Goal Start->Goal Trace Trace Impurity / QC (< 0.1% enantiomer) Goal->Trace High Sensitivity Needed Process Reaction Monitoring / High Throughput Goal->Process Speed Needed Deriv Method A: Derivatization (TFAA Acylation) Trace->Deriv Direct Method B: Direct Injection (Base-Deactivated) Process->Direct Col_A Column: Chirasil-Val or Rt-betaDEXm Deriv->Col_A Col_B Column: Rt-betaDEXse (Cyclosil-B) Direct->Col_B Result_A Result: High Rs (>2.0) Symmetric Peaks Col_A->Result_A Result_B Result: Moderate Rs (~1.5) Potential Tailing Col_B->Result_B

Caption: Decision tree for selecting between Derivatization and Direct Injection based on analytical requirements.

Troubleshooting & Expert Tips
  • Racemization Check: When using Method A (TFAA), always run a "blank" derivatization of a known pure enantiomer standard. If you see a small peak for the antipode, your derivatization temperature is too high.

  • Inlet Maintenance: For Method B (Direct), the glass liner is the primary source of activity. Change the liner every 50-100 injections. Silanize the liner with 5% DMCS in toluene if peak tailing increases.

  • Water Scavenging: TFAA reacts violently with water. Ensure your DCM and sample are strictly anhydrous (

    
     ppm 
    
    
    
    ) to prevent acid hydrolysis of the column phase.
References
  • Schurig, V. (2001).[2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[2] Link

  • Restek Corporation. (2025). Chiral Column Selection Guide: Strategies for Enantioseparations. Link

  • Sigma-Aldrich. (2025). Derivatization Reagents for Chiral GC Analysis of Amines. Link

  • BenchChem. (2025).[3] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes. Link

Sources

Validation

Elemental analysis and stoichiometric validation of (2S)-2-aminopentylamine salts

Title: Comparative Guide: Elemental Analysis and Stoichiometric Validation of (2S)-2-Aminopentylamine Salts Executive Summary In pharmaceutical synthesis and chiral resolution, (2S)-2-aminopentylamine (synonym: (2S)-1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Elemental Analysis and Stoichiometric Validation of (2S)-2-Aminopentylamine Salts

Executive Summary In pharmaceutical synthesis and chiral resolution, (2S)-2-aminopentylamine (synonym: (2S)-1,2-diaminopentane) serves as a critical chiral auxiliary and building block. Its efficacy depends entirely on its enantiomeric purity and precise salt stoichiometry (e.g., Monohydrochloride vs. Dihydrochloride).

This technical guide compares Combustion Elemental Analysis (EA) against Potentiometric Titration and NMR for validating salt stoichiometry. While NMR confirms structure, this guide demonstrates why EA and Titration are superior for defining the precise molar ratio of counter-ions and solvates, a critical quality attribute (CQA) for GMP compliance.

Part 1: The Challenge of Diamine Stoichiometry

(2S)-2-aminopentylamine (


, MW: 102.18  g/mol ) contains two basic nitrogen centers: a primary amine at C1 and a chiral primary amine at C2.
  • pKa1: ~10.0 (C1 amine)

  • pKa2: ~6.6 (C2 amine)

Depending on the equivalents of acid used (e.g., HCl), the product may isolate as a Mono-HCl or Di-HCl salt. Ambiguity in this ratio leads to errors in downstream molar calculations, causing yield losses or side reactions in peptide coupling or resolution steps.

The Validation Target: Distinguish between:

  • Mono-salt:

    
     (Theoretical Cl: ~25.6%)
    
  • Di-salt:

    
     (Theoretical Cl: ~40.5%)
    
  • Hydrates:

    
    
    

Part 2: Comparative Methodology

The following table contrasts the three primary analytical techniques for validating this stoichiometry.

Table 1: Analytical Method Comparison for Salt Validation

FeatureMethod A: Combustion Analysis (EA) Method B: Potentiometric Titration Method C: 1H-NMR Spectroscopy
Primary Output %C, %H, %N (and %Cl via flask combustion)Precise Molar Equivalents (

or

)
Structural Connectivity & Solvent Molar Ratio
Stoichiometry Precision High (±0.3% absolute)Very High (±0.1%)Low to Medium (Integration errors ±5%)
Counter-ion Detection Indirect (via mass balance) or Direct (if Halogen mode used)Direct (AgNO3 for

, NaOH for

)
Poor (Inorganic ions like

are invisible)
Sample Requirement Low (2–5 mg)Medium (50–100 mg)Low (5–10 mg)
Weakness Hygroscopic samples distort %H and %N results.Requires specific solubility; destructive.Cannot quantify inorganic acid ratio accurately.
Verdict Gold Standard for Bulk Purity & Hydrate Confirmation Best for Acid/Base Ratio Best for Structure & Organic Solvates

Part 3: Detailed Experimental Protocol (Combustion Analysis)

Objective: Determine the exact empirical formula of the (2S)-2-aminopentylamine salt to validate it as the Dihydrochloride form.

Sample Preparation (Critical Step)
  • Causality: Diamine salts are often hygroscopic. Surface moisture will artificially inflate %H and decrease %C/%N, leading to a false diagnosis of a "hydrate."

  • Protocol:

    • Grind the salt sample to a fine powder to ensure homogeneous combustion.

    • Dry 100 mg of the sample in a vacuum oven at 40°C for 4 hours (or until constant weight as per USP <731>).

    • Store in a desiccator over

      
       immediately upon removal.
      
Instrument Calibration
  • Standard: Acetanilide (Standard Reference Material).

  • Tolerance: K-factor must be within 0.995 – 1.005.

  • Blank Run: Run an empty tin capsule to subtract background atmospheric nitrogen/carbon.

Combustion Parameters (CHN Mode)
  • Furnace Temperature: 950°C (ensure complete oxidation of the diamine backbone).

  • Carrier Gas: Helium (99.999% purity).

  • Oxygen Boost: 2-second injection to facilitate flash combustion.

  • Detection: Thermal Conductivity Detector (TCD).

Data Analysis Logic

Calculate the theoretical percentages for the Di-HCl salt (


, MW 175.10):
  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical values to confirm purity >98%.

Part 4: Visualization of Workflows

Figure 1: Stoichiometric Validation Workflow

This diagram outlines the decision-making process when synthesizing and validating the salt form.

ValidationWorkflow Start Crude Salt Isolation Drying Vacuum Drying (USP <731>) Start->Drying EA Elemental Analysis (CHN Combustion) Drying->EA Titration Potentiometric Titration (AgNO3 for Cl-) Drying->Titration Calc Compare vs. Theoretical Values EA->Calc Titration->Calc Match Values within ±0.4%? Cl- Ratio ~ 2.0? Calc->Match Pass PASS: Valid Dihydrochloride Match->Pass Yes Fail_Hydrate FAIL: High %H, Low %N (Likely Hydrate) Match->Fail_Hydrate No (High H) Fail_Mono FAIL: High %C, Low Cl- (Mono-Salt Mix) Match->Fail_Mono No (Low Cl)

Caption: Integrated workflow combining EA and Titration to distinguish between pure salts, hydrates, and stoichiometric mixtures.

Figure 2: Theoretical Data Comparison (Visual Logic)

A logic tree for interpreting Elemental Analysis data specifically for (2S)-2-aminopentylamine.

StoichiometryLogic Input EA Results (Experimental) CheckN Check %N Input->CheckN Result_Mono ~20.5% N (Mono-HCl) CheckN->Result_Mono High Result_Di ~16.0% N (Di-HCl) CheckN->Result_Di Target Result_Free ~27.4% N (Free Base) CheckN->Result_Free Very High

Caption: Rapid stoichiometric identification based on Nitrogen mass fraction.

Part 5: Experimental Data & Interpretation

The following dataset represents a typical validation run for a batch of (2S)-2-aminopentylamine


 2HCl.

Table 2: Validation Dataset (Batch AP-2HCl-042)

ElementTheoretical (2HCl)Experimental (Found)Delta (

)
Interpretation
Carbon (C) 34.30%34.15%-0.15%Pass: Carbon backbone intact.
Hydrogen (H) 9.21%9.45%+0.24%Pass/Caution: Slightly high, suggests trace surface moisture (<0.5%).
Nitrogen (N) 16.00%15.92%-0.08%Pass: Confirms N:C ratio matches diamine structure.
Chloride (Cl) 40.50%40.10%-0.40%Pass: Confirms 1:2 stoichiometry (Titration).

Scientist's Note: If the %H was found to be >9.8% and %N dropped to ~15.2%, this would indicate the formation of a monohydrate (


). In that case, TGA (Thermogravimetric Analysis) should be performed to quantify the solvent loss.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF.[1][2]

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. USP-NF.[1][2]

  • National Institute of Standards and Technology (NIST). Acetanilide Reference Material for Elemental Analysis.

  • PubChem. (2S)-pentane-1,2-diamine Compound Summary. National Library of Medicine.[3] [3]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling [(2S)-2-aminopentyl](ethyl)amine

As a Senior Application Scientist, I understand that your team's safety is the bedrock of innovative research. When handling potent, reactive compounds like amine, there is no margin for error.

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that your team's safety is the bedrock of innovative research. When handling potent, reactive compounds like amine, there is no margin for error. This guide is structured to provide not just a list of personal protective equipment (PPE), but a comprehensive safety framework rooted in the chemical's anticipated properties.

Presumed Hazard Profile: A Synthesis of Analogous Compounds

Based on available data for similar aliphatic amines, amine should be treated as a substance with a high hazard potential through all routes of exposure. The primary dangers stem from its expected corrosivity, flammability, and toxicity.[2][3][4]

  • Corrosivity (Skin and Eyes): Aliphatic amines are corrosive and can cause severe skin burns and permanent eye damage upon contact.[2][5] The amine functional groups react with moisture on tissue surfaces, leading to chemical burns.

  • Toxicity (Dermal, Inhalation, Ingestion): This class of compounds can be toxic if absorbed through the skin, inhaled, or swallowed.[3][4] Vapors are irritating to the respiratory tract, and high concentrations can lead to significant health effects, including lung damage.[1]

  • Flammability: Short-chain aliphatic amines are often highly flammable liquids with vapors that can form explosive mixtures with air.[2][3][4] Ignition sources must be rigorously controlled.

The Core Principle: A Multi-Layered Defense

A single piece of PPE is insufficient. The handling of amine demands a systematic approach where engineering controls are the first and most critical line of defense, supplemented by a robust and correctly chosen PPE ensemble. Your primary objective is to prevent all contact with the liquid and its vapors.

Primary Engineering Control: The Chemical Fume Hood

All handling of amine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[4][6][7] This is a non-negotiable control measure. The fume hood's constant airflow is essential to contain volatile, corrosive, and toxic vapors, preventing them from entering the laboratory environment and protecting the user from inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The following PPE is required for any procedure involving the handling of amine.

Eye and Face Protection: The Dual-Layer Mandate

Direct contact of amine vapors or splashes with the eyes can cause rapid and irreversible damage.[1][5]

  • Primary Protection: Wear tight-fitting chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166.[7] Standard safety glasses are inadequate as they do not provide a seal against vapors and splashes.

  • Secondary Protection: A full-face shield must be worn over the chemical splash goggles. This provides a second layer of protection for the eyes and shields the entire face from splashes during transfers or in the event of a vessel failure.

Skin and Body Protection: An Impermeable Barrier

Given that aliphatic amines can be toxic and corrosive upon skin contact, full body protection is essential.[3][4]

  • Gloves: A double-gloving technique is required.

    • Inner Glove: A standard nitrile examination glove provides a base layer of protection and preserves dexterity.

    • Outer Glove: A thicker, chemical-resistant glove made of butyl rubber or Viton™ should be worn over the nitrile glove. These materials generally offer longer breakthrough times for amines and corrosive chemicals. Crucially, you must consult the glove manufacturer's specific chemical resistance data for the chosen glove against similar amines to estimate a safe usage time.

  • Body: A flame-resistant lab coat should be worn as a base layer. Over this, a chemical-resistant apron or a disposable chemical-resistant coverall (e.g., Tychem®) is mandatory to protect against splashes.[8]

  • Footwear: Fully enclosed, chemical-resistant shoes are required. Leather or other porous materials are unsuitable as they can absorb and retain the chemical.[9]

Respiratory Protection: For Non-Routine and Emergency Situations

Under normal operating conditions within a certified fume hood, a respirator should not be necessary. However, respiratory protection is essential for spill response, cleaning of contaminated equipment outside of a hood, or if there is any suspicion of fume hood failure.[1]

  • Required Equipment: A full-face, air-purifying respirator (APR) with combination cartridges for Ammonia/Methylamine and Organic Vapors is necessary.[7] The full-facepiece provides a higher protection factor and protects the eyes simultaneously.

  • Emergency Use: For large spills or situations with unknown concentrations, a pressure-demand, self-contained breathing apparatus (SCBA) is the required level of protection.[1][3] All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested in accordance with OSHA regulations (29 CFR 1910.134).[10]

PPE Selection and Operational Plans

PPE Ensemble Summary

The following table summarizes the required PPE for different operational scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Handling (in a fume hood)Chemical Splash Goggles + Full-Face ShieldDouble-gloved (Nitrile inner, Butyl/Viton outer)Flame-Resistant Lab Coat + Chemical-Resistant ApronNot required, but immediately available
Large Volume Transfer (>50 mL)Chemical Splash Goggles + Full-Face ShieldDouble-gloved (Nitrile inner, Butyl/Viton outer)Chemical-Resistant Coverall (e.g., Tychem®)Full-face APR on standby
Spill Cleanup Full-Face RespiratorDouble-gloved (Nitrile inner, Butyl/Viton outer)Chemical-Resistant CoverallFull-face APR with appropriate cartridges or SCBA
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (2S)-2-aminopentylamine start Task Involving (2S)-2-aminopentylamine emergency Is this an emergency situation (e.g., spill, ventilation failure)? start->emergency fume_hood Is all work performed inside a certified chemical fume hood? spill_risk Is there a significant risk of splash or aerosol generation? fume_hood->spill_risk Yes no_work STOP WORK Consult EHS. Do not proceed without proper engineering controls. fume_hood->no_work No ppe_standard Standard PPE Ensemble: - Goggles + Face Shield - Double Gloves (Nitrile + Butyl/Viton) - FR Coat + Chemical Apron spill_risk->ppe_standard No ppe_enhanced_body Enhanced Body Protection: - Add Chemical-Resistant Coverall spill_risk->ppe_enhanced_body Yes emergency->fume_hood No ppe_respiratory Emergency PPE: - Full-Face Respirator or SCBA - Chemical-Resistant Coverall - Double Gloves emergency->ppe_respiratory Yes

Caption: PPE selection decision tree for handling amine.

Disposal and Decontamination

All disposable PPE, including gloves, aprons, and bench liners contaminated with amine, must be considered hazardous waste.[3] Collect these materials in a designated, sealed waste container for disposal according to your institution's hazardous waste procedures. Reusable PPE, such as face shields and goggles, should be decontaminated thoroughly after each use.

Emergency Preparedness

Ensure that a safety shower and eyewash station are immediately accessible and unobstructed in any laboratory where this chemical is handled.[11][12] All personnel must be trained on their location and proper use before beginning work.

This guide provides a robust framework for the safe handling of amine. By understanding the rationale behind each piece of equipment and adhering to these protocols, you build a culture of safety that empowers scientific discovery.

References

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